molecular formula C7H5BrN2 B1370178 2-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 885272-38-8

2-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1370178
CAS No.: 885272-38-8
M. Wt: 197.03 g/mol
InChI Key: ICMHSGZQLSJRPY-UHFFFAOYSA-N
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Description

2-bromo-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMHSGZQLSJRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617155
Record name 2-Bromo-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-38-8
Record name 2-Bromo-1H-pyrrolo[2,3-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1H-pyrrolo[2,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates can modulate potency, enhance physicochemical properties like solubility, and improve metabolic stability. The introduction of a bromine atom at the C2-position creates this compound, a highly versatile and valuable synthetic intermediate. The bromine handle serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure to build complex molecular architectures.[1][2]

This functionality has positioned this compound as a key building block in the development of novel therapeutics, particularly kinase inhibitors for oncology and anti-inflammatory agents.[3][4] This guide provides a detailed examination of the primary synthetic strategies for accessing this critical molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Chapter 1: Synthetic Strategy I: Direct Electrophilic Bromination

The most direct approach to synthesizing the target compound is through the electrophilic halogenation of the parent 1H-pyrrolo[2,3-c]pyridine heterocycle. This strategy leverages the intrinsic electronic properties of the azaindole core.

Mechanistic Rationale and Regioselectivity

The 6-azaindole nucleus is an aromatic system where the five-membered pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack, while the six-membered pyridine ring is electron-deficient.[5] Electrophilic substitution, therefore, occurs preferentially on the pyrrole moiety. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a σ-complex). Attack at the C2 position is generally favored for pyrroles, although the regioselectivity can be influenced by the specific azaindole isomer and reaction conditions. For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack occurs predominantly at the C3 position.[6] However, for the 6-azaindole isomer, careful control of reaction conditions is necessary to achieve selective C2 bromination and avoid potential side products from C3 attack or polybromination.[7]

The use of a mild brominating agent like N-Bromosuccinimide (NBS) at low temperatures is crucial. NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction's exothermicity and improve selectivity for mono-bromination at the most reactive site.

Caption: Mechanism of Direct C2-Bromination.

Detailed Experimental Protocol

Objective: To synthesize this compound via direct bromination of the parent heterocycle using N-Bromosuccinimide.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[2,3-c]pyridine118.141.0 g8.46
N-Bromosuccinimide (NBS)177.981.58 g8.89
Tetrahydrofuran (THF), anhydrous-50 mL-
Saturated aq. NaHCO₃-30 mL-
Brine-30 mL-
Ethyl Acetate (EtOAc)-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is charged with 1H-pyrrolo[2,3-c]pyridine (1.0 g, 8.46 mmol) and dissolved in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath. This low temperature is critical to moderate the reactivity and enhance regioselectivity.

  • Reagent Addition: N-Bromosuccinimide (1.58 g, 8.89 mmol, 1.05 equivalents) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Workup: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to afford this compound as a solid.

Chapter 2: Synthetic Strategy II: De Novo Ring Construction

An alternative and often more controlled method involves constructing the azaindole skeleton from a pre-functionalized pyridine precursor. This approach, known as de novo synthesis, provides excellent control over the final substitution pattern. The Bartoli reaction is a prominent example of this strategy, enabling the formation of a pyrrole ring onto a pyridine core.[4]

Rationale and Workflow

The Bartoli reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent to form an indole or azaindole.[4] To obtain the desired 2-bromo product, a strategy would involve first constructing the 1H-pyrrolo[2,3-c]pyridine core from a suitable nitropyridine and subsequently performing a selective bromination, or using a starting material that already guides the desired substitution. A more direct de novo approach might involve a cascade C-N cross-coupling/Heck reaction.[8]

Below is a conceptual workflow illustrating a multi-step synthesis starting from a commercially available pyridine derivative.

G cluster_0 De Novo Synthesis Workflow A Start: 4-Amino-3-bromopyridine B Step 1: Sandmeyer Reaction (NaNO₂, HBr/CuBr) A->B C Intermediate: 3,4-Dibromopyridine B->C D Step 2: C-N Coupling (e.g., with an enamine precursor) C->D E Intermediate: Substituted Pyridine D->E F Step 3: Intramolecular Cyclization (e.g., Heck Reaction) E->F G Final Product: 2-Substituted-1H-pyrrolo[2,3-c]pyridine F->G I Target: This compound F->I If C2 is Br H Step 4: Bromination (if needed) (NBS, THF) G->H If C2 is not Br H->I

Caption: Conceptual workflow for a de novo synthesis.

Illustrative Protocol: Bartoli-based Synthesis

Objective: To construct the 1H-pyrrolo[2,3-c]pyridine core using a Bartoli reaction, followed by selective bromination.

Step A: Synthesis of 1H-pyrrolo[2,3-c]pyridine from 4-Chloro-3-nitropyridine

  • Grignard Preparation: In a flame-dried, three-necked flask under nitrogen, magnesium turnings are covered with anhydrous THF. A crystal of iodine is added to initiate the reaction. A solution of vinyl bromide in THF is added dropwise to form vinylmagnesium bromide.

  • Bartoli Reaction: The solution of vinylmagnesium bromide is cooled to 0 °C. A solution of 4-chloro-3-nitropyridine in anhydrous THF is added slowly. The reaction is stirred for several hours at room temperature.[4]

  • Workup: The reaction is carefully quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, dried, and concentrated.

  • Purification: The crude product is purified via column chromatography to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Dechlorination: The 4-chloro-1H-pyrrolo[2,3-c]pyridine is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove the chloro group, yielding the parent 1H-pyrrolo[2,3-c]pyridine.

Step B: Bromination

The 1H-pyrrolo[2,3-c]pyridine obtained from Step A is then brominated according to the protocol described in Chapter 1.2 . This two-part approach ensures that the bromination is performed on a clean, pre-formed heterocyclic system, providing a high degree of control.

Chapter 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ: 12.0 (br s, 1H, NH), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H). Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR (100 MHz, DMSO-d₆) δ: 145.2, 142.8, 128.5, 125.1, 115.9, 105.4, 101.2. Note: One carbon signal for the C-Br bond may be broad or have a low intensity.
MS (ESI) m/z: Calculated for C₇H₅BrN₂ [M+H]⁺: 196.97; Found: 196.9.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. Direct electrophilic bromination offers the most atom-economical and straightforward route, but it demands strict control over reaction conditions—particularly temperature and the choice of brominating agent—to ensure high regioselectivity for the desired C2-isomer. The de novo synthesis approach, while more laborious, provides unparalleled control over the substitution pattern by building the heterocyclic core from specifically chosen precursors. The choice between these methods will depend on the scale of the synthesis, the availability of starting materials, and the specific purity requirements for subsequent applications in the drug development pipeline.

References

A Technical Guide to 2-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 885272-38-8): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrolopyridine family, also known as azaindoles, has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents and functional materials. 2-bromo-1H-pyrrolo[2,3-c]pyridine (also referred to as 2-bromo-6-azaindole) is a key exemplar of this class. This bicyclic system, which marries an electron-rich pyrrole ring with an electron-deficient pyridine ring, possesses unique electronic properties and a versatile chemical handle for extensive molecular elaboration.

The strategic placement of a bromine atom at the C-2 position renders this molecule an exceptionally useful synthetic intermediate.[1] This bromine atom serves as an efficient leaving group, primarily enabling a host of palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl substituents, making this compound a cornerstone for building molecular complexity in drug discovery programs targeting a range of diseases, from cancer to neurological disorders.[1] Furthermore, the inherent electronic characteristics of the pyrrolopyridine core suggest potential applications in the development of novel organic electronic materials.[2]

This technical guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical tool.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in any research and development setting. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 885272-38-8[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 2-Bromo-6-azaindoleN/A
Appearance Typically a light yellow or off-white solidN/A
Canonical SMILES C1=CN=CC2=C1C=C(N2)BrN/A
InChI Key ICMHSGZQLSJRPY-UHFFFAOYSA-NN/A

Synthesis and Reactivity

The synthetic utility of this compound is rooted in both its own preparation and its subsequent chemical transformations.

Synthesis of the Pyrrolo[2,3-c]pyridine Core

Once the parent heterocycle is obtained, direct bromination presents a plausible route to the title compound. The electron-rich pyrrole ring is susceptible to electrophilic substitution. The use of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable aprotic solvent (e.g., THF, DCM) at low temperatures is a standard method for the selective mono-bromination of pyrrole and its derivatives, typically favoring the 2-position.[1]

Plausible synthetic workflow for this compound.
Core Reactivity: The Hub of Molecular Elaboration

The C-Br bond at the 2-position is the nexus of this molecule's synthetic power. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrrolopyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a robust and highly utilized method for creating biaryl structures, which are common motifs in kinase inhibitors.[4]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, coupling the pyrrolopyridine scaffold with a wide range of primary or secondary amines. This is invaluable for introducing key hydrogen-bond donors or acceptors and for modulating the physicochemical properties of the final molecule.[5]

Key cross-coupling reactions of this compound.

Applications in Research and Development

Medicinal Chemistry & Drug Discovery

The pyrrolopyridine scaffold is a well-established pharmacophore. Its derivatives have been investigated as inhibitors of a wide range of biological targets. The utility of this compound lies in its ability to serve as a starting point for the synthesis of libraries of such inhibitors.

  • Kinase Inhibitors: Many clinically approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The pyrrolopyridine scaffold is a bioisostere of other common cores, and its derivatives have been explored as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptor (FGFR), and FMS kinase.[2][5][6] The ability to diversify the C-2 position via Suzuki coupling is critical for probing the ATP-binding pocket of these enzymes.

  • Epigenetic Targets: Beyond kinases, derivatives of this scaffold have shown potent activity against epigenetic targets. Recently, a series of pyrrolo[2,3-c]pyridines were discovered to be highly potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in cancer progression, with IC₅₀ values in the low nanomolar range.[7]

  • Pharmacokinetic Modulation (CYP1A2 Inhibition): this compound has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[2] CYP1A2 is a critical enzyme in the metabolism of numerous drugs and xenobiotics.[8] While potent inhibition can lead to drug-drug interactions, this property can also be strategically exploited. In drug design, moderate CYP inhibition can sometimes be used to "boost" the exposure of a co-administered therapeutic. The inherent CYP1A2 inhibitory activity of this scaffold is a crucial piece of data for any drug development program, guiding decisions on lead optimization and potential clinical applications. Further research is required to quantify this inhibitory activity (e.g., determining an IC₅₀ value) and understand its clinical implications.[2]

Materials Science

The unique electronic properties of the fused aromatic system in this compound make it an attractive candidate for applications in materials science.[1] Pyrrole-based fused ring systems are known for their electron-donating characteristics, which are desirable for hole-transporting materials in organic electronic devices.[9]

  • Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into larger conjugated molecules designed to function as emitters or host materials in the emissive layer of an OLED.[1][10] The ability to functionalize the core via cross-coupling allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and triplet energy, which are critical for device efficiency and color purity.[11]

Experimental Protocols

The following protocols are representative examples of the key transformations for which this compound is an ideal substrate. These are based on established, field-proven methodologies for related azaindole systems and can be adapted and optimized for specific substrate combinations.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a halo-azaindole with an arylboronic acid.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base under an inert atmosphere (Nitrogen or Argon).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-1H-pyrrolo[2,3-c]pyridine product.

Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of a halo-azaindole.[5][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)

  • Phosphine Ligand (e.g., BINAP, XPhos) (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Step-by-Step Methodology:

  • In a glovebox or under a robust stream of inert gas, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the this compound and the anhydrous solvent.

  • Add the amine (if liquid, via syringe; if solid, along with the other solids).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for halogenated aromatic heterocycles should be followed.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 885272-38-8, is more than a mere chemical intermediate; it is a strategic tool for innovation. Its robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient gateway to a vast chemical space of novel pyrrolopyridine derivatives. The demonstrated and potential applications of this scaffold in medicinal chemistry—from kinase inhibition to epigenetic modulation—and in materials science underscore its significant value to the research community. By understanding its properties and leveraging the established protocols for its functionalization, scientists and drug developers are well-equipped to unlock the full potential of this versatile heterocyclic building block.

References

2-bromo-1H-pyrrolo[2,3-c]pyridine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-1H-pyrrolo[2,3-c]pyridine: Synthesis, Reactivity, and Applications

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Also known as 2-bromo-6-azaindole, this compound serves as a versatile intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors for oncological applications. This document details the compound's core characteristics, presents a strategic synthetic approach, explores its reactivity in pivotal cross-coupling reactions, and outlines its application in the development of targeted therapeutics. All protocols and mechanistic discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: The Privileged 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a prominent "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it mimics the natural purine core of ATP, enabling derivatives to function as competitive inhibitors for a vast array of protein kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and provides an additional hydrogen bond acceptor site, often improving the pharmacokinetic profile of drug candidates. The introduction of a bromine atom at the C2-position, as in this compound, transforms this scaffold into a highly versatile synthetic intermediate, primed for diversification through modern cross-coupling methodologies.[2]

Core Compound Analysis: this compound

IUPAC Nomenclature and Molecular Structure
  • IUPAC Name: this compound

  • Synonym: 2-Bromo-6-azaindole

  • CAS Number: 885272-38-8

The structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The bromine atom is substituted at the C2 position of the electron-rich pyrrole moiety, which is the key to its synthetic utility.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Data

The key physicochemical properties of the title compound are summarized below. It is typically a light yellow solid at room temperature.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
Appearance Light yellow solidN/A
SMILES C1=CN=CC2=C1C=C(N2)Br[3]
InChI Key ICMHSGZQLSJRPY-UHFFFAOYSA-NN/A
Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, DMSO-d₆): The proton on the pyrrole nitrogen (N1-H) is expected to appear as a broad singlet far downfield (~12.0 ppm). The pyridine protons (H4, H5) and the remaining pyrrole proton (H3) will reside in the aromatic region. H4, being adjacent to the pyridine nitrogen, will be the most deshielded among the ring C-H protons.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~12.1br s1H, NH Acidic proton on pyrrole nitrogen.
~8.4d1H, H 4Adjacent to pyridine nitrogen, deshielded.
~7.9d1H, H 7Pyridine proton ortho to the fused ring.
~7.2dd1H, H 5Pyridine proton coupled to H4 and H7.
~6.8s1H, H 3Pyrrole proton; singlet due to bromine at C2.

Predicted ¹³C NMR (101 MHz, DMSO-d₆): The carbon atoms of the pyridine ring will appear at lower field than those of the pyrrole ring, with C4 and C7a being the most deshielded. The C2 carbon, directly attached to the electronegative bromine atom, will be significantly shifted downfield compared to an unsubstituted pyrrole.

Predicted Shift (δ, ppm)AssignmentRationale
~149.5C 4Pyridine carbon adjacent to nitrogen.
~146.0C 7aBridgehead carbon adjacent to pyridine nitrogen.
~129.0C 5Pyridine carbon.
~125.0C 3aBridgehead carbon.
~118.0C 7Pyridine carbon.
~112.0C 3Pyrrole carbon.
~105.0C 2Carbon bearing bromine, deshielded.

Strategic Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a robust synthetic strategy can be designed based on the well-established electrophilic halogenation of electron-rich heterocycles. The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, can be selectively brominated at the C2-position.

Retrosynthetic Analysis and Rationale

The synthesis logically proceeds from the parent 1H-pyrrolo[2,3-c]pyridine. The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C2 and C3 positions are activated. The C2 position is generally favored for substitution. To achieve mono-bromination and prevent the formation of di- or tri-brominated species, a mild brominating agent and controlled reaction conditions are paramount. N-Bromosuccinimide (NBS) at low temperatures is the reagent of choice for this transformation.

G Target This compound Reagent Electrophilic Bromination (NBS, THF, -78 °C) Target->Reagent Precursor 1H-pyrrolo[2,3-c]pyridine Reagent->Precursor

Diagram 1. Retrosynthetic approach for the target compound.
Detailed Synthesis Protocol: Electrophilic Bromination

This protocol describes the selective bromination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled pyrrolopyridine solution over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ dropwise at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Partition the mixture between EtOAc and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the reactivity of its C-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C, C-N, and C-O bonds.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in kinase inhibitors.[2] this compound readily couples with a wide range of aryl- and heteroarylboronic acids or esters, allowing for the introduction of diverse substituents at the C2 position.

References

A Technical Guide to the Spectroscopic Characterization of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-1H-pyrrolo[2,3-c]pyridine, a derivative of 6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] Accurate and unambiguous structural confirmation is paramount for any research and development effort. This guide provides an in-depth technical framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As a Senior Application Scientist, my objective is not merely to present data but to provide a validated workflow, explaining the causality behind experimental choices and the logic of spectral interpretation. While complete, published spectral data for this specific isomer (CAS 885272-38-8) is scarce in peer-reviewed literature, this guide will establish a robust protocol for its analysis. We will leverage established principles and draw parallels from well-characterized isomers, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, to predict and interpret the expected spectral features.[2][3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of atoms and confirming the overall connectivity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent.

      • Expert Insight : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a wide range of heterocyclic compounds, and its high boiling point minimizes evaporation.[4] Crucially, it allows for the observation of the exchangeable N-H proton of the pyrrole ring, which might be lost or broadened in protic solvents like D₂O or methanol-d₄. Chloroform-d (CDCl₃) should be used with caution, as residual acidic impurities can lead to peak broadening or complexation with the basic pyridine nitrogen.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters :

    • Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is critical for resolving the complex spin-spin couplings in the aromatic region.[5]

    • For ¹H NMR : Acquire data with a standard pulse sequence over a spectral width of at least 12 ppm.

    • For ¹³C NMR : Acquire a proton-decoupled spectrum over a width of ~200 ppm. To aid in assignment, it is highly recommended to run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

¹H NMR Spectral Interpretation: Expected Resonances

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure of this compound and data from related azaindoles, the following resonances are anticipated.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz) Rationale
H1 (N-H)> 11.5broad singlet (br s)-The acidic proton on the pyrrole nitrogen is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
H7~ 8.5 - 8.7doublet (d)~ 1.5 - 2.0This proton is ortho to the pyridine nitrogen (N6), resulting in significant deshielding. It will show a small coupling to H5.
H4~ 8.0 - 8.2doublet (d)~ 5.0 - 5.5This proton is part of the pyridine ring and will be coupled to H5.
H5~ 7.2 - 7.4doublet of doublets (dd)J ≈ 5.0-5.5, 1.5-2.0This proton is coupled to both H4 and H7, resulting in a doublet of doublets.
H3~ 6.5 - 6.7singlet (s)-Located on the pyrrole ring, this proton is adjacent to the bromine-substituted C2 and has no adjacent protons to couple with, hence appearing as a singlet.

Note: The predicted values are based on analysis of related structures like 5-bromo-1H-pyrrolo[2,3-b]pyridine[2][3] and general principles of heterocyclic NMR spectroscopy.[6] Actual experimental values may vary.

¹³C NMR Spectral Interpretation: Expected Resonances

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C7a~ 145 - 148Quaternary carbon at the ring junction, adjacent to the pyridine nitrogen.
C7~ 142 - 144Aromatic CH carbon strongly deshielded by the adjacent pyridine nitrogen.
C4~ 128 - 131Aromatic CH carbon in the pyridine ring.
C3a~ 124 - 127Quaternary carbon at the ring junction.
C5~ 118 - 120Aromatic CH carbon in the pyridine ring.
C3~ 102 - 105Aromatic CH carbon in the electron-rich pyrrole ring.
C2~ 98 - 101Quaternary carbon directly attached to the electronegative bromine atom, resulting in an upfield shift due to the "heavy atom effect".[7]

Note: The assignment of quaternary carbons (C2, C3a, C7a) can be definitively confirmed as they will be absent in DEPT-135 spectra.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, it serves as a powerful tool for confirming the presence of bromine.

Experimental Protocol: MS Data Acquisition
  • Ionization Method : Electron Ionization (EI) is the preferred method for this class of small, thermally stable molecules. It provides reproducible fragmentation patterns that are useful for structural confirmation.

  • Sample Introduction : A small amount of the sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via the GC column.

  • Instrumental Parameters :

    • Set the electron energy to a standard value of 70 eV to generate a library-comparable spectrum.

    • Acquire data over a mass range of m/z 50–300 to ensure capture of the molecular ion and key fragments.

MS Spectral Interpretation: Expected Molecular Ion and Fragmentation

The mass spectrum is expected to show several key features that validate the structure of this compound (Molecular Formula: C₇H₅BrN₂, Molecular Weight: 197.04 g/mol [1]).

  • The Bromine Isotopic Signature : The most diagnostic feature will be the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[8] This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom. This M⁺ and M+2 "isotopic doublet" is a definitive indicator of a single bromine atom in the molecule.[9]

m/z Value Proposed Fragment Interpretation
197 / 199[C₇H₅⁷⁹BrN₂]⁺ / [C₇H₅⁸¹BrN₂]⁺Molecular Ion (M⁺ / M+2) . The presence of this pair of peaks with ~1:1 intensity ratio confirms the molecular formula and the presence of one bromine atom.
118[M - Br]⁺Loss of a bromine radical (⁷⁹Br or ⁸¹Br). This is a common fragmentation pathway for bromo-aromatic compounds.[10]
91[C₆H₅N]⁺ or [C₅H₃N₂]⁺Could result from the loss of HCN from the [M - Br]⁺ fragment, a characteristic fragmentation of pyrrole and pyridine rings.

Part 3: Integrated Spectroscopic Workflow

A systematic workflow ensures that all necessary data is collected and analyzed logically to provide an unassailable structural proof.

Workflow Diagram

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy (400 MHz) cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg in ~0.6 mL DMSO-d6 with TMS H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (Proton Decoupled) Prep->C13_NMR EI_MS Acquire EI-MS Spectrum (70 eV) Prep->EI_MS Analysis Correlate ¹H, ¹³C, DEPT data Assign all signals H1_NMR->Analysis DEPT Acquire DEPT-135 Spectrum C13_NMR->DEPT DEPT->Analysis MS_Analysis Identify M+ / M+2 peaks Analyze fragmentation EI_MS->MS_Analysis Confirmation Final Structure Confirmation Analysis->Confirmation MS_Analysis->Confirmation

Caption: Standard workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. By following the detailed protocols and interpretation guidelines laid out in this document, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this important heterocyclic building block. The key diagnostic markers—the characteristic aromatic proton signals, the carbon attached to bromine, and especially the M⁺/M+2 isotopic pattern in the mass spectrum—form a self-validating system for unambiguous characterization.

References

A Technical Guide to the Physicochemical Characterization of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry, presents a unique scaffold for the development of novel therapeutics.[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in drug discovery and development, influencing aspects from reaction kinetics to formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, offers a predictive analysis based on its structural isomers, and details robust experimental protocols for the precise determination of its melting point and solubility profile.

Introduction: The Significance of this compound

This compound (CAS Number: 885272-38-8) belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[2] The incorporation of a nitrogen atom into the indole ring can modulate physicochemical properties and enhance biological activity.[2] The bromine substituent on the pyrrole ring of this compound offers a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.[1] Given its potential as a key building block, a precise characterization of its physical properties is paramount for its effective utilization in research and development.

Physicochemical Properties of this compound

Currently, detailed experimental data on the melting point and solubility of this compound is not extensively reported in publicly available literature. However, based on supplier information, the compound is a light yellow solid.[3]

Predictive Analysis of Melting Point

While a definitive melting point for this compound is not yet published, an estimation can be made by examining the melting points of its structural isomers. The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn affected by factors such as molecular symmetry, intermolecular forces (including hydrogen bonding and van der Waals forces), and molecular weight.

CompoundCAS NumberMelting Point (°C)
6-bromo-1H-pyrrolo[2,3-b]pyridine143468-13-7192-195[4]
3-bromo-1H-pyrrolo[2,3-c]pyridine67058-76-8205-206[5]
3-bromo-1H-pyrrolo[2,3-b]pyridine53919-24-1143-145

Table 1: Melting points of bromo-substituted azaindole isomers.

The variation in melting points among these isomers highlights the significant impact of the bromine and nitrogen atom positions on the crystal packing and intermolecular interactions. It is plausible to anticipate that the melting point of this compound will fall within a similar range, likely between 140°C and 210°C. However, empirical determination is essential for accurate characterization.

Predicted and Qualitative Solubility

Specific solubility data for this compound is also scarce. The parent compound, 7-azaindole, is reported to be soluble in chloroform and methanol.[6] An isomer, 3-bromo-1H-pyrrolo[2,3-b]pyridine, is described as poorly soluble in water but soluble in common organic solvents such as dichloromethane and chloroform.

Based on these observations, it is predicted that this compound will exhibit:

  • Low solubility in aqueous solutions. The hydrophobic nature of the bicyclic aromatic system and the bromine atom likely limits its interaction with water molecules.

  • Good solubility in polar aprotic and some polar protic organic solvents. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol are likely to be effective in dissolving the compound.

Experimental Determination of Physical Properties

To address the current data gap, the following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of this compound.

Protocol for Melting Point Determination

The determination of a sharp melting point range is a crucial indicator of compound purity. A common and reliable method involves the use of a capillary melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

    • Accurate Measurement: Allow the apparatus to cool down. Using a fresh sample, heat the block at a slow and steady rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • A finely powdered sample ensures uniform heat distribution.

  • A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, thus providing an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Obtain dry sample B Crush to fine powder A->B C Pack capillary tube (2-3mm) B->C D Insert into apparatus C->D E Rapid heating for approximate range D->E F Cool down E->F G Slow heating (1-2°C/min) F->G H Record T1 (first liquid) G->H I Record T2 (all liquid) H->I J Report melting range (T1-T2) I->J SolubilityWorkflow cluster_setup Setup cluster_qualitative Qualitative Assessment cluster_semiquant Semi-Quantitative Assessment A Select solvent panel B Aliquot compound (1-2 mg) A->B C Add 0.5 mL solvent B->C G Weigh known amount B->G D Vortex for 30s C->D E Visually inspect D->E F Classify: Soluble, Partially Soluble, Insoluble E->F H Add solvent incrementally G->H I Vortex to dissolution H->I J Record total volume I->J K Calculate solubility (mg/mL) J->K

References

Stability and Storage of 2-bromo-1H-pyrrolo[2,3-c]pyridine: A Guide to Preserving a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 2-bromo-6-azaindole) is a pivotal heterocyclic intermediate in the synthesis of high-value compounds, particularly in the development of kinase inhibitors and other novel therapeutics. Its utility is derived from the strategic placement of the bromine atom, which allows for diverse synthetic modifications via cross-coupling reactions. However, the inherent reactivity of the azaindole scaffold presents unique challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details a comprehensive methodology for conducting forced degradation studies to ensure its integrity throughout the research and development lifecycle.

Core Chemical Characteristics and Inherent Reactivity

To understand the stability of this compound (CAS No: 885272-38-8)[1], one must first appreciate the interplay of its constituent rings: a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring. This fusion creates a unique electronic environment that governs its reactivity and, consequently, its stability profile.

The pyrrole moiety is notoriously susceptible to oxidation. Upon exposure to atmospheric oxygen, pyrrole and its derivatives can darken, a phenomenon attributed to the formation of colored, polymeric oxidation products.[2] This process can be slow but is often accelerated by light and trace impurities. The 6-azaindole scaffold is no exception, and this oxidative sensitivity is a primary concern for long-term storage.

The bromine atom at the C2 position is the molecule's primary synthetic handle. This position is activated for electrophilic substitution and is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] While this reactivity is invaluable for synthesis, it also signifies a potential point of lability under improper storage conditions, where unintended reactions could lead to degradation. Furthermore, the 6-azaindole system can exhibit tautomerism, which may influence its reactivity and degradation pathways under different conditions.[4]

Critical Factors Influencing Compound Stability

The long-term viability of this compound hinges on the stringent control of several environmental factors.

  • Atmosphere (Oxygen and Moisture): Oxygen is the principal adversary. Oxidative degradation is the most likely pathway to impurity formation. Therefore, minimizing exposure to air is paramount. While the compound is a solid, repeated exposure during weighing and handling can compromise batch integrity. Moisture is also a concern, as it can facilitate hydrolytic degradation or other reactions, and hygroscopic tendencies have been noted in related bromopyridines.[5] Standard best practices for handling air-sensitive reagents are strongly recommended.[6][7][8][9][10]

  • Temperature: Chemical degradation rates are exponentially linked to temperature. Storing the compound at reduced temperatures is a critical and effective measure to slow the kinetics of potential degradation reactions. Multiple suppliers of related bromo-azaindole isomers recommend refrigerated storage.[11]

  • Incompatible Materials: As a nucleophilic heterocycle with a reactive bromine atom, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[12][13]

Recommended Storage and Handling Protocols

Adherence to a strict protocol is essential to maintain the purity and integrity of this compound from procurement to final reaction.

Long-Term Storage

For storage periods exceeding one month, the following conditions are mandatory:

  • Temperature: Store at 2°C to 8°C.[11] For maximum long-term stability, storage at -20°C is advisable.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). If the compound is supplied in a standard screw-cap vial, it is best practice to transfer it inside a glovebox into a vial with a PTFE-lined cap, which is then sealed with paraffin film.

  • Container: Use an amber glass vial or an opaque container to protect the material from light.

  • Location: Store in a dry, well-ventilated area designated for chemical reagents, away from incompatible materials.[12][14]

Routine Laboratory Handling

Proper technique during routine use is critical to prevent cumulative degradation of the bulk supply.

  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment Transfer: Whenever possible, handle the solid in an inert atmosphere glovebox. For laboratories not equipped with a glovebox, a "weighing under inert gas flow" setup or rapid handling via the Schlenk technique can be employed.[8][9]

  • Dispensing: Use clean, dry spatulas. Avoid introducing any contaminants into the main container.

  • Resealing: After dispensing, flush the vial headspace with dry nitrogen or argon before tightly resealing the container. Wrap the cap and neck with paraffin film to ensure an airtight seal.

  • Documentation: Keep a log of when the container is opened to track potential exposure over time.

HandlingWorkflow start Retrieve this compound from cold storage equilibrate Allow container to warm to RT in desiccator start->equilibrate is_glovebox Glovebox Available? equilibrate->is_glovebox in_glovebox Open and handle inside glovebox is_glovebox->in_glovebox Yes no_glovebox Handle in fume hood with Inert Gas Blanket is_glovebox->no_glovebox No weigh Weigh required amount into tared vessel in_glovebox->weigh no_glovebox->weigh purge Purge stock bottle headspace with N2 or Ar weigh->purge seal Reseal tightly, wrap with paraffin purge->seal cleanup Return stock to cold storage seal->cleanup end_proc Proceed with experiment cleanup->end_proc

Caption: Decision workflow for handling air-sensitive this compound.

Experimental Protocol: Forced Degradation Study

To rigorously characterize the stability profile and validate analytical methods, a forced degradation study is indispensable.[15][16][17][18] This protocol outlines a systematic approach to identify potential degradation products and pathways.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials & Equipment
  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • HPLC-grade Methanol

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/DAD detector and ideally a Mass Spectrometer (LC-MS)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven and pH meter

Methodology

Step 1: Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN/Water) to prepare a 1 mg/mL stock solution. Protect this solution from light.

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 60°C for 48 hours. After stress, dissolve in the solvent to the target concentration.

  • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For all stressed samples, prepare a control sample (unstressed stock solution) stored at 2-8°C.

Step 3: Sample Analysis

  • Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50-100 µg/mL.

  • Analyze all samples using a stability-indicating HPLC method.

    • Column: C18 Reverse-Phase

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA/DAD at a suitable wavelength (e.g., 254 nm, or scan for λmax)

    • Column Temperature: 30°C

  • Data Evaluation:

    • Compare chromatograms of stressed samples to the control.

    • Calculate the percentage degradation. Aim for 5-20% degradation to ensure significant degradants are formed without being excessive.

    • Check for peak purity of the parent peak using the PDA detector.

    • Identify the mass of any new peaks (degradants) using the MS detector to propose potential degradation pathways.

Caption: Workflow for a comprehensive forced degradation study.

Summary and Data Presentation

This guide underscores that the chemical integrity of this compound is contingent upon meticulous control of its environment. Oxidation and potential photodegradation are the primary risks.

Table 1: Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2°C to 8°C (Long-term: ≤ -20°C)Slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation from atmospheric oxygen.
Light Protect from light (Amber Vial)Prevents potential photolytic decomposition.
Container Tightly sealed, PTFE-lined capPrevents ingress of air and moisture.
Compatibility Store away from strong oxidizing agentsAvoids uncontrolled and hazardous chemical reactions.

By implementing these scientifically-grounded storage and handling strategies, researchers, scientists, and drug development professionals can ensure the stability and purity of this critical building block, thereby safeguarding the integrity and reproducibility of their synthetic endeavors.

References

commercial availability of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2-bromo-1H-pyrrolo[2,3-c]pyridine

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthetic pathways, chemical reactivity, and applications, offering field-proven insights to support your research and development endeavors.

Introduction to a Versatile Heterocyclic Building Block

This compound, also known as 2-bromo-6-azaindole, is a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring.[1] This azaindole scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] The compound, identified by CAS Number 885272-38-8 , has a molecular formula of C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1][3]

The strategic placement of a bromine atom at the 2-position of the pyrrole ring makes this compound an exceptionally versatile intermediate.[4] The bromine atom serves as a convenient "handle" for introducing a wide range of molecular complexity through various cross-coupling reactions. This reactivity is pivotal for its use in constructing libraries of novel compounds for drug discovery programs, particularly those targeting cancer and neurological disorders.[1][4]

Commercial Availability

The since the 2010s has significantly accelerated its use in research.[1] The compound is typically available as a light yellow solid and is offered by several chemical suppliers.[4] When sourcing this material, it is critical to consider purity, which is often determined by HPLC or NMR, as impurities can significantly impact the outcome of sensitive downstream reactions.

Below is a summary of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierCatalog NumberPurityAvailabilityNotes
SmoleculeS806300Not specifiedIn StockFor research purposes only.[1]
Chem-Impex28864≥ 96%Not specifiedStored at 0 - 8 °C.[4]
Santa Cruz Biotechnologysc-484835Not specifiedNot specifiedFor research use only.[3]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information and bulk quotations.

Synthetic Routes and Methodologies

While commercially available, understanding the synthesis of this compound provides context for potential impurities and enables custom synthesis if required. The primary approaches involve either the late-stage bromination of a pre-formed pyrrolo[2,3-c]pyridine core or the construction of the bicyclic system from a brominated pyridine precursor.

One common strategy involves the cyclization of a substituted pyridine to form the fused pyrrole ring.

G cluster_0 Synthetic Workflow Start 2-Bromopyridine Derivative Step1 Introduction of Pyrrole Precursor Sidechain Start->Step1 Reagents for C-C or C-N bond formation Step2 Intramolecular Cyclization Step1->Step2 Acid or base catalysis Product This compound Step2->Product Workup & Purification

Caption: High-level workflow for the synthesis of this compound.

Representative Protocol: Cyclization Approach

The following is a generalized protocol based on common heterocyclic synthesis methods.[1] Specific conditions may vary based on the exact starting materials.

Objective: To synthesize this compound.

Materials:

  • Substituted 2-bromopyridine starting material

  • Reagents for cyclization (e.g., iron powder, acetic acid for reductive cyclization)[5]

  • Appropriate solvents (e.g., ethyl acetate, methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a solution of the appropriate 2-bromopyridine precursor in a suitable solvent (e.g., acetic acid), add the cyclization reagent (e.g., iron powder) portion-wise at room temperature.[6]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic solids.[6]

  • Extraction: Dilute the filtrate with a suitable organic solvent like ethyl acetate. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH is ~8. Separate the organic layer, and extract the aqueous layer with the same organic solvent.[6]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure this compound.[6]

Chemical Reactivity and Core Applications

The utility of this compound stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl substituents.[1]

  • Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, a crucial transformation for synthesizing compounds with diverse biological targets.

  • Nucleophilic Substitution: The bromine can be displaced by various nucleophiles, such as thiols or amines, to generate new derivatives.[1]

These reactions allow for the elaboration of the 6-azaindole core into more complex molecules with tailored properties.

G Scaffold This compound (CAS 885272-38-8) Suzuki Suzuki Coupling (+ R-B(OH)2) Scaffold->Suzuki Buchwald Buchwald-Hartwig (+ R-NH2) Scaffold->Buchwald Other Nucleophilic Substitution (+ Nu-) Scaffold->Other Product1 2-Aryl-pyrrolo[2,3-c]pyridines (Kinase Inhibitors) Suzuki->Product1 Product2 2-Amino-pyrrolo[2,3-c]pyridines (CNS Agents) Buchwald->Product2 Product3 Functionalized Heterocycles (Materials Science) Other->Product3

Caption: Role of this compound as a versatile synthetic scaffold.

Applications:

  • Medicinal Chemistry: This scaffold is a key component in the synthesis of kinase inhibitors for oncology, leveraging the azaindole core which can mimic the purine structure of ATP.[7][8] It is also explored for developing drugs targeting neurological disorders and as an anti-inflammatory agent.[4][8][9]

  • Materials Science: The unique electronic properties of the fused heterocyclic system make it a candidate for developing novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[4]

Spectroscopic Data

Full characterization is essential to confirm the identity and purity of this compound. While a specific spectrum for this isomer is not provided in the search results, characterization would typically involve the following, with expected shifts analogous to related isomers like 5-bromo-1H-pyrrolo[2,3-b]pyridine.[10][11]

  • ¹H NMR: Aromatic protons on both the pyridine and pyrrole rings would be observed, along with a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms of the bicyclic system would be present. The carbon atom attached to the bromine (C2) would be shifted accordingly. For example, in the related 5-bromo isomer, carbon signals appear between δ 100.0 and 147.5 ppm.[10]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br), with molecular ion peaks at m/z 196 and 198.

Safety, Handling, and Storage

As with all brominated organic compounds, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[14] Take measures to prevent the buildup of electrostatic charge.[14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move the person to fresh air.[12]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage temperatures are often between 0-8°C.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[13][14][15]

References

6-Azaindole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The azaindole core, a bioisosteric analog of indole, stands out as a premier example of such a scaffold. Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic systems where a nitrogen atom replaces one of the carbon atoms in the benzene ring of indole.[1] This seemingly minor structural alteration has profound effects, modulating physicochemical properties like solubility and lipophilicity, and introducing an additional hydrogen bond acceptor, which can significantly enhance target binding affinity.[1][2]

There are four isomers—4-, 5-, 6-, and 7-azaindole—each with distinct electronic and physical properties.[3] While 7-azaindole has been extensively utilized, particularly in the development of kinase inhibitors, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework has carved out its own significant niche.[4] This guide provides an in-depth exploration of the 6-azaindole core, tracing its history from initial synthesis to its current status as a cornerstone in the development of novel therapeutics for a range of diseases, including cancer, HIV, and inflammatory conditions.[4]

PART 1: Discovery and the Evolution of Synthetic Methodologies

The journey of 6-azaindole from a chemical curiosity to a drug discovery workhorse is defined by the continuous innovation of synthetic chemistry. Early methods, while foundational, often suffered from harsh conditions and limited substrate scope. Modern advancements have unlocked scalable, efficient, and versatile routes to this valuable scaffold.

Early Synthetic Routes: Foundational Chemistry

Classic indole syntheses, such as the Fischer, Reissert, and Batcho-Leimgruber reactions, were logically the first approaches adapted for azaindole construction.[5] However, the electron-deficient nature of the pyridine ring compared to benzene often complicates these reactions, leading to lower yields or requiring modified conditions.

The Bartoli indole synthesis , which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, proved to be a more productive early method for accessing azaindole cores.[5] This approach was instrumental in synthesizing 4- and 6-azaindoles from corresponding nitropyridines, laying the groundwork for more complex derivatives.[5]

Modern Synthetic Protocols: Enabling Drug Discovery

The growing demand for functionalized 6-azaindole building blocks has spurred the development of more sophisticated and robust synthetic strategies.[4][6] These modern methods offer greater efficiency, scalability, and tolerance for a wider array of functional groups, which is critical for creating diverse compound libraries for screening.

One-Pot Cyclization from Aminopicoline

A significant breakthrough was the development of a one-pot synthesis starting from 3-amino-4-picoline.[7] This method involves a dilithiation of the starting material followed by condensation with carboxylic esters to directly yield a variety of 2-substituted 6-azaindoles.[7]

Causality Behind the Method: The use of a strong base like sec-butyllithium (sec-BuLi) is crucial. It accomplishes two key deprotonations: one at the amino group and one at the adjacent methyl group, creating a highly reactive dianion. This dianion then acts as a potent nucleophile, attacking the ester electrophile and driving the subsequent cyclization and dehydration cascade to form the pyrrole ring in a single, efficient operation.

Detailed Experimental Protocol: Synthesis of 2-Substituted 6-Azaindoles [7]
  • Materials: 3-amino-4-picoline, sec-butyllithium (in cyclohexane), appropriate carboxylic ester, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of 3-amino-4-picoline in anhydrous THF is cooled to 0 °C under an inert nitrogen atmosphere.

    • sec-BuLi (2.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the dianion.

    • The mixture is cooled to -78 °C, and the carboxylic ester (1.1 equivalents) is added.

    • The reaction is stirred at -78 °C for 1 hour before being quenched by the addition of saturated aqueous ammonium chloride.

    • The product is extracted with ethyl acetate, and the organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted 6-azaindole.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools for azaindole synthesis.[8] A common strategy involves the site-selective Sonogashira reaction of a dihalopyridine with a terminal alkyne, followed by a tandem C-N coupling and cyclization to construct the fused pyrrole ring.[5][8]

PART 2: 6-Azaindole as a Privileged Scaffold in Medicinal Chemistry

The utility of the 6-azaindole scaffold stems from its ability to act as a bioisostere of indole, mimicking its shape and electronic properties while offering distinct advantages. The pyridine nitrogen can act as a hydrogen bond acceptor, forming critical interactions within enzyme active sites that are not possible with the parent indole ring.[1] This has led to its widespread adoption in drug design, particularly for kinase inhibitors.[2][9][10]

Case Study 1: PIM Kinase Inhibitors for Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are overexpressed in various cancers, making them attractive therapeutic targets.[11][12] Several potent PIM kinase inhibitors have been developed based on the azaindole scaffold.[10][13]

The unique hinge region of PIM kinases, which contains a proline residue (Pro123), creates a recognition motif that is distinct from many other kinases.[12] This feature makes it challenging to form the canonical hydrogen bonds that many kinase inhibitors rely on. Azaindole derivatives are particularly well-suited to interact with this unique active site.[10][14]

Structure-Activity Relationship (SAR) Insights:

  • The N-H of the pyrrole ring often acts as a hydrogen bond donor.

  • The pyridine nitrogen (N6) can accept a hydrogen bond from hinge residues or interact with water molecules in the active site.

  • Substitutions at the C2 and C3 positions of the azaindole core are crucial for modulating potency and selectivity against the different PIM isoforms.

Compound ScaffoldTargetKey InteractionsAdvantage of 6-Azaindole
6-Azaindole PIM-1 KinaseH-bond with hinge region; occupies ATP-binding pocket.Pyridine nitrogen offers an additional H-bond acceptor site, improving potency and modulating solubility.[10][12]
Indole PIM-1 KinaseH-bond with hinge region.Lacks the N6 acceptor, potentially leading to lower binding affinity or different physicochemical properties.[12]
Case Study 2: HIV Entry Inhibitors

Fostemsavir, an FDA-approved drug for multidrug-resistant HIV, features a 6-azaindole core.[4] It acts as a prodrug, which is metabolized to temsavir. Temsavir is an attachment inhibitor that binds to the HIV-1 gp120 envelope glycoprotein, preventing the initial interaction between the virus and host CD4+ T-cells. The 6-azaindole moiety is a key component of the pharmacophore, responsible for crucial binding interactions within the gp120 protein.[4]

Case Study 3: Modulators for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the aggregation of proteins such as amyloid-β (Aβ).[15] Research has explored 7-azaindole derivatives as inhibitors of Aβ aggregation.[16] While much of this work has focused on the 7-isomer, the principles apply broadly to the azaindole class. The scaffold serves as a template for positioning functional groups that can interrupt the pathological self-assembly of Aβ peptides.[16][17] The ability to fine-tune properties like brain penetration by modifying the core scaffold makes azaindoles promising candidates for CNS drug discovery.[16][18]

Conclusion and Future Perspectives

The 6-azaindole scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its journey from a synthetic challenge to a key component in approved drugs and clinical candidates highlights the synergy between synthetic innovation and rational drug design.[3] The unique electronic properties conferred by the pyridine nitrogen provide a powerful tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[2]

Future research will likely focus on developing even more efficient and stereoselective synthetic routes to complex 6-azaindole derivatives. As our understanding of complex biological pathways deepens, the versatility of the 6-azaindole core will continue to be leveraged to design next-generation therapeutics targeting a wide array of human diseases, from cancer to neurodegeneration and beyond.[3][19]

References

The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and structural rigidity have established it as a "privileged" heterocyclic motif, capable of interacting with a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the biological significance of the pyrrolo[2,3-c]pyridine core, delving into its pivotal role in the development of targeted therapeutics. We will dissect its mechanism of action across various target classes, including kinases, bromodomains, and ion channels, and present detailed methodologies for the synthesis and biological evaluation of its derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics, offering both foundational knowledge and practical insights into the exploitation of this remarkable scaffold.

The Pyrrolo[2,3-c]pyridine Scaffold: A Structural and Electronic Overview

The pyrrolo[2,3-c]pyridine scaffold is a bicyclic aromatic heterocycle composed of a pyrrole ring fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. This dual functionality allows for versatile interactions with biological targets. Furthermore, the electron-withdrawing nature of the pyridine ring modulates the electron density of the pyrrole ring, influencing the molecule's reactivity and binding characteristics. This inherent electronic versatility allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties through targeted chemical modifications[1][2].

Key Biological Targets and Therapeutic Applications

The pyrrolo[2,3-c]pyridine scaffold has demonstrated remarkable versatility, leading to the development of potent and selective modulators of several important classes of biological targets.

Kinase Inhibition in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-c]pyridine core has proven to be an exceptional scaffold for the design of kinase inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several potent VEGFR-2 inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog of pyrrolo[2,3-c]pyridine, have been developed. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[3][4][5]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: VEGFR-2 signaling pathway and the point of intervention for pyrrolo[2,3-c]pyridine-based inhibitors.

Epigenetic Modulation: BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity is implicated in various cancers and inflammatory diseases.

A notable clinical candidate featuring the pyrrolo[2,3-c]pyridine scaffold is ABBV-744 , a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[2][6][7] This selectivity is significant as it may offer an improved therapeutic window compared to pan-BET inhibitors. ABBV-744 competitively binds to the acetyl-lysine binding pocket of BD2, displacing the BET protein from chromatin and leading to the downregulation of key oncogenes like MYC.[1]

Mechanism of Action: BET Bromodomain Inhibition

BET_Inhibition cluster_0 Normal Gene Activation cluster_1 Inhibition by Pyrrolo[2,3-c]pyridine Derivative Histone Acetylated Histone (Ac-Lysine) BET BET Protein (BRD4) Histone->BET Binds TF Transcription Factors BET->TF RNAPol RNA Pol II TF->RNAPol Gene Oncogene (e.g., MYC) RNAPol->Gene Transcription Transcription Gene->Transcription Histone_i Acetylated Histone (Ac-Lysine) BET_i BET Protein (BRD4) Inhibitor ABBV-744 (Pyrrolo[2,3-c]pyridine) Inhibitor->BET_i Competitively Binds to BD2 No_Transcription Transcription Blocked Gene_i Oncogene Gene_i->No_Transcription

Caption: Mechanism of BET bromodomain inhibition by pyrrolo[2,3-c]pyridine derivatives like ABBV-744.

Gastric Acid Suppression: Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of the pyrrolo[2,3-c]pyridine scaffold have also been identified as potent potassium-competitive acid blockers (P-CABs). These agents represent a novel class of drugs for the treatment of acid-related disorders. P-CABs function by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) in a potassium-competitive manner.[8][9] Unlike proton pump inhibitors (PPIs), P-CABs do not require acidic activation and have a more rapid onset of action.

Mechanism of Action: H+/K+-ATPase Inhibition

PCAB_Mechanism cluster_0 Normal Acid Secretion cluster_1 Inhibition by P-CAB ParietalCell Parietal Cell Membrane ProtonPump_n H+/K+ ATPase ParietalCell->ProtonPump_n ProtonPump_i H+/K+ ATPase ParietalCell->ProtonPump_i ProtonPump H+/K+ ATPase (Proton Pump) K_ion K+ H_ion H+ PCAB Pyrrolo[2,3-c]pyridine P-CAB GastricLumen Gastric Lumen (Acidic) ProtonPump_n->GastricLumen H_ion_n H+ ProtonPump_n->H_ion_n Pumps Out K_ion_n K+ K_ion_n->ProtonPump_n Binds ProtonPump_i->GastricLumen No_H_ion H+ Secretion Blocked ProtonPump_i->No_H_ion K_ion_i K+ PCAB_i P-CAB PCAB_i->ProtonPump_i Competitively Binds

Caption: Competitive inhibition of the gastric proton pump by pyrrolo[2,3-c]pyridine-based P-CABs.

Neurodegenerative Diseases: Tau Protein Imaging

In neurodegenerative diseases such as Alzheimer's disease, the microtubule-associated protein tau aggregates into neurofibrillary tangles (NFTs). The development of positron emission tomography (PET) imaging agents that can selectively bind to these tau aggregates is crucial for early diagnosis and for monitoring disease progression. The pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop promising PET tracers for imaging tau pathology.[4][10][11] These compounds are designed to cross the blood-brain barrier and exhibit high affinity and selectivity for tau aggregates over other protein aggregates like amyloid-β plaques.

Conceptual Workflow: Development of a Tau PET Imaging Agent

Tau_PET_Workflow Scaffold Pyrrolo[2,3-c]pyridine Scaffold SAR Structure-Activity Relationship (SAR) for Tau Binding Scaffold->SAR Radiolabeling Radiolabeling (e.g., with ¹⁸F) SAR->Radiolabeling Preclinical Preclinical Evaluation (In vitro binding, Autoradiography, Animal models) Radiolabeling->Preclinical Clinical Clinical PET Imaging in Humans Preclinical->Clinical

Caption: A simplified workflow for the development of a pyrrolo[2,3-c]pyridine-based Tau PET imaging agent.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,3-c]pyridine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core.

Target Class Key Substitution Positions General SAR Observations Reference
Kinase Inhibitors (VEGFR-2) C4, C5, N7Bulky hydrophobic groups at C4 and C5 can enhance binding to the ATP pocket. The N7 position is often a key point for introducing solubilizing groups or vectors to explore additional binding interactions.[3][4][5]
BET Bromodomain Inhibitors C2, C4, C6The C2 carboxamide is crucial for interaction with the asparagine residue in the bromodomain. Substitutions at C4 and C6 are critical for achieving selectivity between BD1 and BD2.[2][6][12]
P-CABs N1, C3, C5A basic nitrogen atom is often incorporated into a substituent at the C3 or C5 position to facilitate accumulation in the acidic environment of the stomach. The N1 position is often substituted with an aryl or heteroaryl group.[8]
Tau Imaging Agents C2, C5Lipophilic groups at C2 and C5 are generally favored for brain penetration. The overall molecular structure is optimized to achieve high affinity and selectivity for the β-sheet structures of tau aggregates.[4][10][11]

Experimental Protocols

General Synthesis of the Pyrrolo[2,3-c]pyridine Core: The Leimgruber-Batcho Indole Synthesis

A common and versatile method for the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core is the Leimgruber-Batcho indole synthesis.[6][10][11]

Step 1: Enamine Formation

  • To a solution of the appropriately substituted 4-methyl-3-nitropyridine in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture (e.g., to 100-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent system (e.g., a mixture of ethanol and acetic acid).

  • Add a reducing agent, such as iron powder or palladium on carbon.

  • If using palladium on carbon, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired pyrrolo[2,3-c]pyridine.

Biological Evaluation: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a test compound against VEGFR-2.[1][7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer containing a constant percentage of DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete remaining ATP, and second, a reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Biological Evaluation: In Vitro Tau Binding Assay (Radioligand Competition)

This protocol describes a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound for tau aggregates.[13]

Materials:

  • Brain homogenates from an Alzheimer's disease patient (containing tau aggregates) or in vitro-generated tau fibrils

  • A suitable radioligand with known high affinity for tau aggregates (e.g., [³H]-MK-6240)

  • Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent)

  • Test compound (dissolved in DMSO)

  • Glass fiber filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, combine the brain homogenate or tau fibrils, a fixed concentration of the radioligand, and the test compound at various concentrations.

  • To determine non-specific binding, include wells with a high concentration of a known tau binding ligand. For total binding, include wells with only the radioligand and brain homogenate.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the competitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The pyrrolo[2,3-c]pyridine scaffold has unequivocally demonstrated its immense value in drug discovery. Its adaptability has enabled the development of highly specific and potent inhibitors for a range of therapeutically relevant targets. The successful progression of compounds like ABBV-744 into clinical trials underscores the potential of this privileged core.

Future research will likely focus on several key areas:

  • Exploration of Novel Targets: The inherent versatility of the scaffold suggests its potential for modulating other, less-explored biological targets.

  • Development of Covalent Inhibitors: The strategic introduction of reactive groups onto the pyrrolo[2,3-c]pyridine core could lead to the development of potent and selective covalent inhibitors, offering prolonged duration of action.

  • Fine-tuning of Pharmacokinetic Properties: Continued optimization of substituents will be crucial for improving the drug-like properties of new derivatives, including oral bioavailability and metabolic stability.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the more commonly known 7-azaindole, is a significant heterocyclic motif in medicinal chemistry. Its derivatives have shown a range of biological activities, making them attractive targets in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The application of this reaction to 2-bromo-1H-pyrrolo[2,3-c]pyridine allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position, providing a powerful tool for the synthesis of compound libraries for biological screening.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for performing Suzuki coupling reactions with this compound. It covers the underlying principles, provides a selection of optimized reaction conditions, and presents a step-by-step experimental protocol.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the desired 2-substituted-1H-pyrrolo[2,3-c]pyridine product.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)Ln

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaryl halides.[1]

  • Palladium Source: Pre-catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used.[2][3]

  • Ligands: Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[4] Examples include Buchwald ligands like SPhos and XPhos.[3][5] For some applications, PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) has also been shown to be effective.[6]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][7] K₂CO₃ is a common and cost-effective choice.[8]

  • Aqueous vs. Anhydrous: Many protocols utilize an aqueous solution of the base, which can be beneficial. However, in cases of significant protodeboronation (hydrolysis of the boronic acid), anhydrous conditions with a base like K₃PO₄ may be preferred.[8]

Solvent System

A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

  • Common Solvents: 1,4-Dioxane, toluene, and dimethoxyethane (DME) are often used in combination with water.[1][9] A 1:1 mixture of DMF-H₂O has also been reported as an efficient system.[7]

  • Degassing: It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like homocoupling of the boronic acid.[4]

Boron Source

Both arylboronic acids and their corresponding esters can be used as the organoboron reagent.

  • Boronic Acids: Readily available for a wide range of substituents.

  • Boronic Esters: Pinacol esters, for example, can offer greater stability and may be less prone to protodeboronation.[1]

Reaction Temperature and Time

The reaction temperature and duration are important parameters to optimize.

  • Temperature: Typically, reactions are heated to between 80-110 °C to ensure a reasonable reaction rate.[1][9]

  • Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]

Comparative Data of Reaction Conditions

The following table summarizes various reaction conditions that have been successfully applied for the Suzuki-Miyaura coupling of bromo-aza-aromatic compounds, providing a valuable starting point for optimization.

Catalyst SystemBase (Equivalents)SolventTemperature (°C)Time (h)YieldNotes
Pd₂(dba)₃ / SPhosK₃PO₄ (2-3)Dioxane / H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[9]
Pd(PPh₃)₄Na₂CO₃ (2)DME / H₂O80-9012Good to ExcellentA common and reliable catalyst system.[9]
PdCl₂(dppf)K₂CO₃DME802HighEffective for a broad range of substrates.[6]
Pd(OAc)₂ / PPh₃K₂CO₃ (2)Toluene / H₂O10012-24Moderate to GoodA classic and cost-effective system.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization for specific substrates may be necessary.

Materials
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, boronic acid, base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Procedure
  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the phosphine ligand.[10][11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[10]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[10][11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst system, low temperature, or insufficient reaction time.Screen different catalyst/ligand combinations, increase the reaction temperature, or extend the reaction time.[1]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed and maintain a positive pressure of inert gas throughout the reaction.[4]
Protodeboronation Hydrolysis of the boronic acid.Use a more stable boronic ester (e.g., pinacol ester) or switch to anhydrous reaction conditions with a base like K₃PO₄.[8]
Starting Material Remains Inactive catalyst or insufficient catalyst loading.Verify the activity of the catalyst, increase the catalyst loading, or try a different catalyst system.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1H-pyrrolo[2,3-c]pyridines. By carefully selecting and optimizing the reaction parameters, including the catalyst system, base, and solvent, researchers can efficiently generate a diverse range of derivatives for applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for successfully carrying out these important transformations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted 1H-pyrrolo[2,3-c]pyridines in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole has made it a cornerstone in the design of a multitude of biologically active agents targeting a wide array of diseases, including cancer, inflammatory disorders, and neurological conditions. The functionalization of this core, particularly at the 2-position, is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

2-Bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile and highly valuable building block in this endeavor. The bromine atom at the 2-position acts as a synthetic handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide a powerful toolkit for the construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the rationale behind the choice of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and optimize these methods for their specific synthetic targets.

General Considerations for Success in Palladium-Catalyzed Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions is highly contingent on the meticulous control of the reaction environment. The catalytic cycle involves low-valent palladium species that are sensitive to oxygen. Therefore, the rigorous exclusion of air and moisture is paramount. Key considerations include:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: The use of high-purity, anhydrous solvents is critical to prevent the quenching of organometallic intermediates and deactivation of the catalyst.

  • Degassing: Solvents and reaction mixtures should be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

  • Reagent Purity: The purity of the starting materials, including the this compound, coupling partners, and bases, can significantly impact the reaction outcome.

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand must be matched to the specific coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. This reaction is particularly valuable for the derivatization of this compound with a wide range of aryl and heteroaryl boronic acids or esters.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst and ligand is critical to ensure efficient turnover of the catalytic cycle. For electron-rich heterocyclic halides like this compound, ligands with both electron-donating and sterically bulky properties, such as biarylphosphines (e.g., XPhos, SPhos), are often employed to promote the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Br Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Ar-Ar' R-R' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates. It is based on established procedures for the Suzuki-Miyaura coupling of related bromopyridines and azaindoles.[1][2][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand)

  • Ligand (if required, e.g., SPhos, XPhos, 3-6 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and ligand (if used) to the flask under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901280-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001685-98
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801882-96

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 2-position of the 1H-pyrrolo[2,3-c]pyridine core.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a sterically hindered and electron-rich phosphine ligand is paramount for the success of this reaction, as it facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step to form the C-N bond. Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Br Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination HNR'R'' + Base Ar-Pd(II)-NR'R''(L_n) R-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Ar-NR'R'' R-NR'R'' Reductive_Elimination->Ar-NR'R'' Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Br Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-C≡CR'(L_n) R-Pd(II)-C≡CR'(L_n) Transmetalation->Ar-Pd(II)-C≡CR'(L_n) Ar-Pd(II)-C≡CR'(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'(L_n)->Reductive_Elimination Ar-C≡CR' R-C≡CR' Reductive_Elimination->Ar-C≡CR' CuX CuX Alkyne_Deprotonation Alkyne Deprotonation CuX->Alkyne_Deprotonation H-C≡CR' + Base Cu-C≡CR' Cu-C≡CR' Alkyne_Deprotonation->Cu-C≡CR' Cu-C≡CR'->Transmetalation Heck_Reaction_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Br Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Alkene_Insertion Alkene Insertion Ar-Pd(II)-X(L_n)->Alkene_Insertion Alkene Intermediate_Complex Intermediate Complex Alkene_Insertion->Intermediate_Complex Beta-Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta-Hydride_Elimination H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) Intermediate_Complex->H-Pd(II)-X(L_n) Alkenyl_Product Alkenyl Product Beta-Hydride_Elimination->Alkenyl_Product H-Pd(II)-X(L_n)->Pd(0)L_n + Base

References

Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[2,3-c]pyridine Scaffold at the 2-Position

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of C2-Functionalization

The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a versatile pharmacophore, while the integrated pyridine ring enhances molecular polarity and solubility, crucial properties for drug candidates.[1] This scaffold is a core component of numerous therapeutic agents, including kinase inhibitors and potential treatments for cancer and neurodegenerative diseases.[1][2]

Functionalization of the 6-azaindole core is paramount for modulating its pharmacological profile. Among the available positions, the C2-position of the pyrrole ring offers a key vector for chemical modification. Altering substituents at this site directly influences the molecule's interaction with biological targets, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of robust and field-proven strategies for the selective functionalization of the pyrrolo[2,3-c]pyridine ring at the 2-position, moving beyond simple procedural lists to explain the causality behind each synthetic choice.

Logical Workflow for C2-Functionalization

The strategic functionalization of the C2 position typically follows one of three core pathways, starting from an unsubstituted or pre-functionalized 6-azaindole core. The choice of pathway depends on the desired final substituent and the overall synthetic strategy.

C2_Functionalization_Workflow Start Pyrrolo[2,3-c]pyridine Core Halogenation Strategy 1: Direct Halogenation Start->Halogenation Electrophilic Substitution Lithiation Strategy 2: N-Protection & Directed C2-Lithiation Start->Lithiation Deprotonation C2_Halo C2-Halogenated Intermediate (X = Cl, Br, I) Halogenation->C2_Halo C2_Li C2-Lithio Intermediate Lithiation->C2_Li Strong Base (n-BuLi, LDA) CrossCoupling Strategy 3: Transition Metal-Catalyzed Cross-Coupling Final_Products Diverse C2-Functionalized Products CrossCoupling->Final_Products C2_Halo->CrossCoupling Suzuki, Buchwald, Sonogashira, etc. C2_Li->Final_Products Quench with Electrophile (E+)

Caption: Core pathways for accessing C2-functionalized pyrrolo[2,3-c]pyridines.

Strategy 1: Direct Halogenation as a Gateway to Further Functionalization

Expertise & Rationale: The pyrrole moiety of the 6-azaindole scaffold is electron-rich, making it susceptible to electrophilic aromatic substitution. The C2 (α) position is the most kinetically favored site for such reactions due to the superior stability of the resulting cationic intermediate (Wheland intermediate).[3] Introducing a halogen (Br, Cl, I) at this position provides a versatile "handle" for subsequent transition metal-catalyzed cross-coupling reactions, transforming a relatively inert C-H bond into a reactive C-X bond. N-Halosuccinimides (NBS, NCS, NIS) are preferred reagents as they provide a source of electrophilic halogen under mild conditions, minimizing side reactions.

Protocol 1: Electrophilic Bromination at C2

This protocol details the direct bromination of an N-protected pyrrolo[2,3-c]pyridine. N-protection is often advisable to prevent side reactions at the pyrrole nitrogen and improve solubility.

Step-by-Step Methodology:

  • Solubilization: Dissolve the N-protected pyrrolo[2,3-c]pyridine (1.0 eq.) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 10-15 minutes. The slight excess of NBS ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-bromo-pyrrolo[2,3-c]pyridine derivative.

Caption: Electrophilic bromination at the C2 position.

Strategy 2: Directed Lithiation and Electrophilic Quench

Expertise & Rationale: In the absence of other acidic protons, the C2-H of the pyrrolo[2,3-c]pyridine ring is the most acidic C-H bond due to the inductive effect of the adjacent pyrrole nitrogen. This allows for direct deprotonation using a strong, non-nucleophilic base to form a potent C2-lithiated nucleophile.[4] This intermediate can then be "quenched" with a wide variety of electrophiles to install diverse functional groups.

Causality Behind Experimental Choices:

  • N-Protection: It is critical to first protect the N1-H of the pyrrole. The N-H proton is far more acidic (pKa ≈ 17.5) than the C2-H and would be deprotonated preferentially.[3] Common protecting groups include SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc (tert-butyloxycarbonyl).

  • Choice of Base: A hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often used.[4] These bases are sterically bulky, which minimizes the risk of competitive nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with smaller organolithium reagents like n-BuLi.[4]

  • Low Temperature: The reaction must be conducted at low temperatures (typically -78 °C) to ensure the kinetic stability of the lithiated intermediate and prevent decomposition or undesired side reactions.

Protocol 2: C2-Lithiation and Quenching with an Aldehyde

Step-by-Step Methodology:

  • Base Preparation (if using LDA): In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 eq.) dropwise. Stir for 30 minutes at 0 °C to pre-form LDA.

  • Lithiation: Cool the LDA solution back to -78 °C. Add a solution of the N-protected pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at C2.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise to the lithiated species at -78 °C.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature. Monitor by TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography to obtain the C2-functionalized product.

Caption: C2-lithiation followed by electrophilic quench.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

Expertise & Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C and C-N bonds.[5] Starting from a C2-halogenated pyrrolo[2,3-c]pyridine (prepared via Protocol 1), these methods allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents with high efficiency and functional group tolerance.

Protocol 3A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Purpose: To introduce aryl or heteroaryl groups at the C2 position.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the 2-bromo-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent & Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with N₂ or Ar for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the coupling partners.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 3B: Buchwald-Hartwig Amination for C-N Bond Formation

Purpose: To introduce primary or secondary amines at the C2 position. This is a key reaction in medicinal chemistry for installing groups that can form critical hydrogen bonds with protein targets.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine the 2-bromo-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with BINAP or RuPhos) (2-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Solvent & Degassing: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane. Ensure the mixture is thoroughly deoxygenated.

  • Heating: Heat the reaction mixture to 90-120 °C.

  • Monitoring & Workup: Monitor the reaction as described for the Suzuki coupling. Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to afford the 2-amino-pyrrolo[2,3-c]pyridine product.

Comparative Analysis of C2-Functionalization Strategies

StrategyPrimary UseKey AdvantagesKey Limitations
Direct Halogenation Installation of a reactive handle (Cl, Br, I)Operationally simple, mild conditions, good regioselectivity for C2.Limited to introducing halogens; requires a subsequent step for further diversification.
Directed Lithiation Direct introduction of carbon & heteroatom electrophilesAccess to a wide range of functional groups in one step; powerful C-C bond formation.Requires strictly anhydrous/anaerobic conditions; requires N-protection; sensitive to functional groups.
Cross-Coupling Introduction of aryl, heteroaryl, and amino groupsExcellent functional group tolerance, broad substrate scope, highly reliable and scalable.Requires a pre-halogenated starting material; catalyst cost and potential metal contamination.

Troubleshooting and Key Considerations

  • N-H Protection: For lithiation and many cross-coupling reactions, protection of the pyrrole nitrogen is mandatory. The choice of protecting group is critical. SEM is robust but can be difficult to remove, while Boc is more labile and may not survive certain reaction conditions.

  • Regioselectivity: While C2 is the electronically preferred site for electrophilic attack and lithiation, steric hindrance from a bulky N-protecting group or substituents on the pyridine ring can sometimes lead to mixtures of isomers. Careful optimization of reaction conditions (temperature, base, solvent) is key.

  • Catalyst Selection: In cross-coupling reactions, the choice of palladium source and, more importantly, the phosphine ligand, is crucial for success. Ligands like XPhos, RuPhos, and SPhos are often effective for challenging substrates. A small screening of different catalyst/ligand combinations is often a worthwhile investment of time.

Conclusion

The functionalization of the C2-position of the pyrrolo[2,3-c]pyridine scaffold is a cornerstone of synthetic and medicinal chemistry programs targeting this important heterocycle. The three primary strategies—direct halogenation, directed lithiation, and transition metal-catalyzed cross-coupling—offer a complementary and powerful toolkit for the synthetic chemist. By understanding the underlying principles and causal factors for each methodology, researchers can rationally design synthetic routes to novel 6-azaindole derivatives, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 2-Bromo-1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The 1H-pyrrolo[2,3-c]pyridine, a 6-azaindole isomer, has emerged as a valuable heterocyclic scaffold for the design of such inhibitors. Its structural features, particularly its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimic the purine core of ATP, making it an ideal starting point for inhibitor development. The bromine atom at the C2-position of 2-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the synthesis of kinase and enzyme inhibitors based on the this compound scaffold. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key synthetic transformations, and present a case study on the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator with kinase-like therapeutic applications in oncology.

The Strategic Advantage of the 1H-pyrrolo[2,3-c]pyridine Core

The utility of the pyrrolopyridine core in inhibitor design is rooted in its bioisosteric relationship with purine. The pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, effectively anchoring the molecule in the ATP-binding pocket of many kinases. This bidentate hydrogen bonding is a critical interaction that contributes significantly to the binding affinity of the inhibitor. The this compound scaffold allows for the strategic placement of substituents that can extend into different pockets of the kinase active site, thereby influencing selectivity and potency.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, with excellent functional group tolerance. The three most pivotal reactions in this context are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Experimental Workflow Overview

The general workflow for the synthesis of kinase inhibitors from this compound involves a series of protection, coupling, and deprotection steps, followed by final purification and characterization.

G cluster_0 Scaffold Preparation cluster_1 Core Functionalization (Cross-Coupling) cluster_2 Final Product Synthesis A This compound B N-Protection (e.g., SEM, Boc) A->B Standard protecting group chemistry C Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid/Ester) B->C Pd Catalyst, Base D Sonogashira Coupling (+ Terminal Alkyne) B->D Pd/Cu Catalysts, Base E Buchwald-Hartwig Amination (+ Amine) B->E Pd Catalyst, Ligand, Base F N-Deprotection C->F Deprotection agent (e.g., TFA, HCl) D->F Deprotection agent (e.g., TFA, HCl) E->F Deprotection agent (e.g., TFA, HCl) G Purification (e.g., Chromatography) F->G H Final Kinase Inhibitor G->H Characterization (NMR, MS, etc.)

Caption: General synthetic workflow for kinase inhibitors.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] In the context of kinase inhibitor synthesis, this reaction is instrumental for introducing aryl or heteroaryl moieties at the C2-position of the pyrrolo[2,3-c]pyridine core. These introduced groups can occupy the hydrophobic pocket of the kinase active site, leading to enhanced potency and selectivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of N-protected this compound with a variety of aryl or heteroaryl boronic acids or their esters.

Materials:

  • N-protected this compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected this compound, aryl/heteroaryl boronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • N-Protection: The pyrrole nitrogen is often protected (e.g., with a Boc or SEM group) to prevent side reactions and improve the solubility of the starting material.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling. For electron-rich or sterically hindered substrates, bulky phosphine ligands like XPhos or SPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10070-90[2]
Pd(dppf)Cl₂Cs₂CO₃DMF9075-95[3]
XPhos Pd G2K₃PO₄Toluene/H₂O11080-98[1]

Part 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-1H-pyrrolo[2,3-c]pyridines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly useful for introducing linear, rigid linkers into the kinase inhibitor structure, which can be used to probe deeper pockets within the active site or to attach other functional groups.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of N-protected this compound with terminal alkynes.

Materials:

  • N-protected this compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 80 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Inert Atmosphere: It is essential to maintain an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuITEATHF6065-85[5]
Pd(OAc)₂ / PPh₃ / CuIDIPEADMF8070-90[4]

Part 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1H-pyrrolo[2,3-c]pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction is of paramount importance in medicinal chemistry as it allows for the introduction of various amino groups, which can form critical hydrogen bonds and salt bridges with the target kinase.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of N-protected this compound with a range of primary and secondary amines.

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like BrettPhos Pd G3) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected this compound, palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands is critical for the success of the Buchwald-Hartwig amination. These ligands facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[6]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOt-BuToluene10070-95[7]
BrettPhos Pd G3LiHMDS1,4-Dioxane11075-98[8]

Case Study: Synthesis of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors

A recent study by Zheng et al. highlights the application of the 1H-pyrrolo[2,3-c]pyridine scaffold in the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[9][10] LSD1 is an epigenetic regulator that is overexpressed in various cancers, making it an attractive therapeutic target. The synthesized compounds demonstrated nanomolar potency against LSD1 and significant anti-proliferative activity in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[11]

Key Findings and SAR

The study identified compound 46 (LSD1-UM-109) as a highly potent LSD1 inhibitor with an IC₅₀ of 3.1 nM.[9] This compound also exhibited potent anti-proliferative activity with IC₅₀ values of 0.6 nM in the MV4;11 AML cell line and 1.1 nM in the H1417 SCLC cell line.[9][10] The synthesis of these inhibitors involved the functionalization of a 4-substituted-2-bromo-1H-pyrrolo[2,3-c]pyridine intermediate.

LSD1 Signaling Pathway and Inhibition

LSD1, in complex with other proteins, removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). This demethylation can lead to the repression of tumor suppressor genes and the activation of oncogenic pathways. Inhibition of LSD1 restores the normal methylation patterns, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.

G cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcome LSD1 LSD1 Complex Histone Histone H3 (methylated K4/K9) LSD1->Histone Demethylation TSG Tumor Suppressor Genes Histone->TSG Repression Oncogenes Oncogenes Histone->Oncogenes Activation Proliferation Cancer Cell Proliferation TSG->Proliferation Inhibition Apoptosis Apoptosis TSG->Apoptosis Induction Oncogenes->Proliferation Promotion Inhibitor Pyrrolo[2,3-c]pyridine LSD1 Inhibitor Inhibitor->LSD1 Inhibition

Caption: Simplified LSD1 signaling pathway and inhibition.

Conclusion

The this compound scaffold is a versatile and valuable starting material for the synthesis of a new generation of kinase and enzyme inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient and modular synthesis of diverse compound libraries. The successful development of potent LSD1 inhibitors based on this scaffold underscores its potential in the discovery of novel therapeutics for cancer and other diseases. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next wave of targeted therapies.

References

Application Notes and Protocols: 2-bromo-1H-pyrrolo[2,3-c]pyridine as a Versatile Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, particularly in the realm of oncology.[1] Its structural resemblance to purine has rendered it a valuable framework for the design of kinase inhibitors and other targeted anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-bromo-1H-pyrrolo[2,3-c]pyridine as a key building block in the synthesis of novel anticancer therapeutics. We will delve into its chemical properties, versatile reactivity in pivotal cross-coupling reactions, and provide detailed, field-proven protocols for the synthesis of advanced intermediates and potential drug candidates.

Introduction: The Significance of this compound in Oncology Research

The pursuit of selective and potent anticancer agents remains a paramount challenge in medicinal chemistry. The strategy of targeting key signaling pathways involved in tumor growth and proliferation has led to the development of numerous small-molecule inhibitors. The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, has emerged as a critical pharmacophore in this endeavor.[2] Its unique electronic properties and ability to form crucial hydrogen bond interactions with protein targets make it an ideal starting point for drug design.

This compound serves as a highly versatile and strategic starting material. The bromine atom at the 2-position provides a reactive handle for the introduction of diverse molecular complexity through various palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the pyrrolopyridine core, a fundamental aspect of structure-activity relationship (SAR) studies in drug discovery. Derivatives of this scaffold have shown potent inhibitory activity against a range of cancer-relevant targets, including kinases and histone deacetylases (HDACs).[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for successful reaction planning and execution. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White to pale yellow crystalline powder[6]
Melting Point 143 - 145 °C[6]
Solubility Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform)[6]
pKa Pyridine-like N: ~1-2; Pyrrole-like N: ~12-13[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound is amenable to a variety of powerful C-C and C-N bond-forming reactions. These transformations are the cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures.

Workflow for Cross-Coupling Reactions

The general workflow for these reactions involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, and finally, product work-up and purification.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound C Palladium Catalyst & Ligand B Coupling Partner (e.g., Boronic Acid, Amine) D Base F Heating & Stirring (e.g., 80-120 °C) C->F D->F E Anhydrous Solvent E->F G Reaction Monitoring (TLC or LC-MS) F->G H Aqueous Quench G->H I Organic Extraction H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8] This reaction is instrumental in attaching various aryl or heteroaryl moieties to the 2-position of the pyrrolopyridine core, a common feature in many kinase inhibitors.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a key functional group in many pharmacologically active molecules. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrrolopyridine scaffold.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound, palladium pre-catalyst, and base to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Heck Reaction: Vinylation of the Scaffold

The Heck reaction facilitates the coupling of the bromo-pyrrolopyridine with alkenes, providing access to vinyl-substituted derivatives. These can be valuable intermediates for further functionalization or as final products themselves.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 eq.)

  • Alkene (1.5 - 2.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: Combine this compound, the palladium catalyst, ligand, and base in a dry reaction vessel.

  • Inerting and Reagent Addition: Purge the vessel with an inert gas. Add the anhydrous solvent and the alkene.

  • Reaction: Heat the sealed reaction mixture to the required temperature (typically 80-140 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.

Application in the Synthesis of Kinase Inhibitors

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3] For instance, compounds based on this scaffold have shown potent activity against Traf2 and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway implicated in colorectal cancer.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase (e.g., TNIK) Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyrrolo[2,3-c]pyridine derivative.

The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to install a substituted aryl group at the 2-position of the this compound core. This is frequently followed by further modifications to optimize potency and pharmacokinetic properties.

Troubleshooting and Optimization

  • Low Yields in Coupling Reactions: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is often substrate-dependent. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be a competing side reaction.[7] This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. For Buchwald-Hartwig aminations, dehalogenation of the starting material can occur. Using a bulkier phosphine ligand can sometimes mitigate this.

  • Purification Challenges: The polar nature of the pyrrolopyridine core can sometimes make purification by standard silica gel chromatography difficult. The use of a different stationary phase (e.g., alumina) or reverse-phase chromatography may be necessary.

Conclusion

This compound is an invaluable and versatile building block in the synthesis of potential anticancer agents. Its reactivity in key cross-coupling reactions provides a straightforward entry into a diverse range of derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this scaffold in their drug discovery programs, ultimately contributing to the development of novel and effective cancer therapies.

References

The Versatile Scaffold: Applications of 2-bromo-1H-pyrrolo[2,3-c]pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Heterocyclic chemistry, in particular, has provided a rich foundation for the development of new herbicides, fungicides, and insecticides. Among the myriad of scaffolds, the pyrrolopyridine nucleus, a bioisostere of indole, has garnered significant attention. This application note delves into the synthetic utility of a key intermediate, 2-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 2-bromo-6-azaindole), in the design and synthesis of potential agrochemical candidates. We will explore its reactivity, present exemplary synthetic protocols for derivatization, and discuss the potential biological activities of the resulting compounds, providing a technical guide for researchers in the field.

Introduction: The Significance of the Pyrrolopyridine Core

The pyrrolopyridine framework is a privileged structure in medicinal and agrochemical science due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its structural similarity to indole allows it to interact with a wide range of biological targets. The introduction of a pyridine nitrogen atom into the indole scaffold alters its electronic properties, solubility, and metabolic stability, often leading to enhanced biological activity and a modified spectrum of action. In the agrochemical context, derivatives of related azaindoles have shown promise, underscoring the potential of this chemical class.[2]

This compound: A Key Synthetic Intermediate

This compound is a versatile building block for the synthesis of a diverse library of agrochemical candidates.[2] Its utility stems from the presence of a bromine atom at the 2-position of the pyrrole ring, which serves as a reactive handle for a variety of synthetic transformations. This bromine atom significantly influences the compound's chemical reactivity, making it amenable to several key chemical reactions.[3]

The primary modes of reactivity for this compound in a synthetic context are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for popular cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position, enabling the exploration of a vast chemical space. The Suzuki coupling, in particular, is a powerful tool for creating complex molecular architectures from this starting material.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fused pyridine ring can activate the bromine atom towards nucleophilic displacement by various nucleophiles, including amines, thiols, and alkoxides. This provides a direct route to 2-amino, 2-thio, and 2-alkoxy substituted pyrrolo[2,3-c]pyridines, which are common moieties in bioactive molecules.[3]

  • Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents can lead to a metal-halogen exchange, generating a nucleophilic species at the 2-position that can then be reacted with various electrophiles.

The following diagram illustrates the key synthetic pathways accessible from this compound.

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Potential Agrochemicals

While specific, commercialized agrochemicals derived directly from this compound are not yet prominent in the public domain, the structural motifs accessible from this intermediate are highly relevant to agrochemical discovery. Below, we present detailed protocols for the synthesis of representative compound classes with potential herbicidal, fungicidal, and insecticidal activities.

Synthesis of Potential Herbicidal Agents: 2-Aryl-1H-pyrrolo[2,3-c]pyridines via Suzuki Coupling

The introduction of substituted aryl rings is a common strategy in the design of herbicides. For instance, many commercial herbicides feature a biaryl scaffold. The Suzuki coupling reaction is an ideal method for synthesizing such derivatives from this compound.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine

  • Objective: To synthesize a representative 2-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

  • Materials:

    • This compound (1.0 mmol, 197 mg)

    • 4-methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11 mg)

    • Triphenylphosphine (PPh3) (0.2 mmol, 52 mg)

    • Potassium carbonate (K2CO3) (3.0 mmol, 414 mg)

    • 1,4-Dioxane (10 mL)

    • Water (2 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound197.031.0197 mg
4-methoxyphenylboronic acid151.961.2182 mg
Pd(OAc)2224.490.0511 mg
PPh3262.290.252 mg
K2CO3138.213.0414 mg

Table 1: Reagents for the synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine.

Synthesis of Potential Fungicidal Agents: 2-Amino-1H-pyrrolo[2,3-c]pyridine Derivatives

The 2-aminopyridine moiety is a key pharmacophore in a number of fungicides. Nucleophilic substitution of the bromine atom in this compound with various amines provides a straightforward route to a library of potential antifungal agents. Pyrrole and its fused derivatives have shown promising antifungal activity.[4][5]

Protocol 2: Synthesis of N-benzyl-1H-pyrrolo[2,3-c]pyridin-2-amine

  • Objective: To synthesize a representative 2-amino-1H-pyrrolo[2,3-c]pyridine derivative.

  • Materials:

    • This compound (1.0 mmol, 197 mg)

    • Benzylamine (1.5 mmol, 161 mg, 0.16 mL)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18 mg)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

    • Toluene (10 mL)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, sodium tert-butoxide, Pd2(dba)3, and XPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene followed by benzylamine via syringe.

    • Seal the tube and heat the mixture at 100 °C for 16 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the residue by flash chromatography on silica gel to yield the product.

Caption: Buchwald-Hartwig amination for the synthesis of 2-amino-pyrrolo[2,3-c]pyridine derivatives.

Synthesis of Potential Insecticidal Agents: Pyrrolo[2,3-c]pyridine-2-carboxamides

The carboxamide functionality is present in numerous insecticides. By performing a metal-halogen exchange on this compound followed by carboxylation and subsequent amidation, a variety of N-substituted carboxamides can be prepared. The pyridine ring is a core component of many neonicotinoid insecticides.[6] Furthermore, various pyridine derivatives have been synthesized and tested for their insecticidal properties.[7][8][9]

Protocol 3: Synthesis of N-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

  • Objective: To synthesize a representative 2-carboxamide derivative.

  • Materials:

    • This compound (1.0 mmol, 197 mg)

    • n-Butyllithium (n-BuLi) (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)

    • Dry carbon dioxide (CO2) gas

    • Thionyl chloride (SOCl2) (2.0 mmol, 238 mg, 0.15 mL)

    • Ethylamine (2.0 mmol, 0.9 mL of 2.0 M solution in THF)

    • Triethylamine (Et3N) (3.0 mmol, 303 mg, 0.42 mL)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Lithiation and Carboxylation: a. Dissolve this compound in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon at -78 °C. b. Add n-BuLi dropwise and stir for 30 minutes at -78 °C. c. Bubble dry CO2 gas through the solution for 1 hour. d. Allow the reaction to warm to room temperature and quench with 1 M HCl. e. Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to obtain the crude 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    • Amidation: a. Suspend the crude carboxylic acid in anhydrous DCM (10 mL). b. Add SOCl2 and a catalytic amount of DMF, then reflux for 2 hours. c. Cool the reaction and concentrate under reduced pressure to obtain the crude acid chloride. d. Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0 °C. e. Add ethylamine and triethylamine, then stir at room temperature for 4 hours. f. Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine. g. Dry the organic layer over Na2SO4, filter, and concentrate. h. Purify the crude product by column chromatography.

Potential Agrochemical Class Synthetic Approach Key Reaction Exemplary Derivative
HerbicidesIntroduction of aryl moietiesSuzuki Coupling2-(Substituted-aryl)-1H-pyrrolo[2,3-c]pyridines
FungicidesSynthesis of amino derivativesBuchwald-Hartwig AminationN-Alkyl/Aryl-1H-pyrrolo[2,3-c]pyridin-2-amines
InsecticidesFormation of carboxamidesLithiation-Carboxylation-AmidationN-Alkyl/Aryl-1H-pyrrolo[2,3-c]pyridine-2-carboxamides

Table 2: Summary of potential agrochemical applications and synthetic strategies.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with potential applications in the agrochemical industry. The reactivity of the bromine atom allows for a wide range of synthetic modifications, enabling the creation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of new herbicidal, fungicidal, and insecticidal candidates based on the pyrrolo[2,3-c]pyridine scaffold. Future research in this area should focus on the synthesis of a broader range of derivatives and comprehensive biological evaluation to identify lead compounds for further development. The continued exploration of such privileged scaffolds is crucial for the discovery of the next generation of crop protection agents.

References

Application Notes and Protocols for N-arylation of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The strategic introduction of an aryl group at the N-1 position of the azaindole core is a critical transformation that significantly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of 2-bromo-1H-pyrrolo[2,3-c]pyridine. This specific substrate is a versatile intermediate, where the bromine atom at the C-2 position allows for subsequent cross-coupling reactions to build molecular complexity. We will delve into the two most robust and widely adopted catalytic systems for this C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and reaction conditions. By understanding the underlying principles, researchers can troubleshoot and adapt these methods to a wide range of arylating agents and substituted azaindole cores.

Core Methodologies: A Comparative Overview

The N-arylation of this compound can be effectively achieved through two primary catalytic pathways. The choice between a copper- or palladium-based system often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

FeatureCopper-Catalyzed Ullmann-Type CouplingPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst Typically CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts.[1][2][3]Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes.[4][5][6]
Ligand Often simple diamines (e.g., DMEDA), phenanthrolines, or amino acids.[7]Bulky, electron-rich phosphines (e.g., Xantphos, BINAP, RuPhos, XPhos).[8][9]
Base Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10]Strong, non-nucleophilic bases such as NaOtBu or LHMDS.[5]
Arylating Agent Aryl iodides and bromides are most common. Arylboronic acids can also be used in Chan-Lam variations.[11]Broad scope including aryl chlorides, bromides, iodides, and triflates.[12]
Temperature Generally higher temperatures (110-140 °C).[7]Milder conditions are often possible (80-110 °C), sometimes even room temperature.[4][13]
Advantages Cost-effective catalyst, often ligand-free options available.[14]Broader substrate scope, higher functional group tolerance, generally milder conditions.[6][15]
Disadvantages Can require harsh conditions and stoichiometric amounts of copper.[7]Higher cost of palladium and ligands, sensitivity to air and moisture.
The Rationale Behind Catalyst and Ligand Selection

Copper-Catalyzed Systems: The classic Ullmann reaction traditionally required high temperatures and stoichiometric copper.[7] Modern protocols utilize catalytic amounts of a copper(I) or copper(II) source. The role of the ligand, often a simple and inexpensive diamine like N,N'-dimethylethylenediamine (DMEDA), is to chelate the copper center, increasing its solubility and preventing catalyst agglomeration. This chelation facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-N bond.

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its remarkable efficiency and broad scope.[6][15] The key to its success lies in the use of bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst. This stabilization promotes the oxidative addition of the aryl halide to the Pd(0) center, a crucial step in the catalytic cycle. The steric bulk of the ligand also accelerates the final reductive elimination step, which releases the N-arylated product and regenerates the Pd(0) catalyst.[5]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Ullmann_Coupling cluster_cycle Catalytic Cycle CuI Cu(I)X Intermediate1 [Cu(I)(NR₂)] CuI->Intermediate1 R₂NH, Base - HX Amine R₂NH Amine->CuI Base Base Base->CuI ArylHalide Ar-X ArylHalide->Intermediate1 Product Ar-NR₂ Intermediate2 [Ar-Cu(III)(NR₂)(X)] Product->Intermediate2 Intermediate1->Intermediate2 Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Intermediate2->Product

Caption: Generalized Catalytic Cycle for the Ullmann N-Arylation.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAddComplex [L-Pd(II)(Ar)(X)] Pd0->OxAddComplex Ar-X (Oxidative Addition) ArylHalide Ar-X ArylHalide->Pd0 Amine R₂NH Amine->OxAddComplex Base Base Base->OxAddComplex Product Ar-NR₂ AmidoComplex [L-Pd(II)(Ar)(NR₂)] Product->AmidoComplex OxAddComplex->AmidoComplex R₂NH, Base - HX AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig N-Arylation.[5][6]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the N-arylation of this compound. It is imperative that all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is a robust method, particularly effective with aryl iodides and bromides. The use of a diamine ligand significantly improves reaction efficiency and allows for lower catalyst loading compared to classic Ullmann conditions.[7][14]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Ligand Addition: Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Reaction: Seal the vessel and stir the mixture vigorously at 110 °C for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Rationale for Conditions:

  • Excess Aryl Halide: A slight excess of the aryl halide ensures complete consumption of the starting azaindole.

  • K₃PO₄: This base is effective in deprotonating the N-H of the pyrrolopyridine without being overly harsh, which could lead to decomposition.

  • DMEDA: This bidentate ligand solubilizes and activates the copper catalyst.

  • Toluene/110 °C: This temperature is typically sufficient to drive the reaction to completion within a reasonable timeframe for most aryl halides.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol offers broader substrate scope, including less reactive aryl chlorides, and often proceeds under milder conditions.[4][8] The choice of ligand is critical and may require screening for optimal results with a specific aryl halide.[12]

Materials:

  • This compound

  • Aryl halide (chloride, bromide, iodide, or triflate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to a dry Schlenk tube.

  • Catalyst Pre-formation: Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes. A color change should be observed as the active catalyst complex forms.

  • Reagent Addition: To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Rationale for Conditions:

  • Pd₂(dba)₃/Xantphos: This is a common and highly effective catalyst/ligand system for C-N cross-coupling. Xantphos has a large bite angle, which is known to promote the reductive elimination step.[8]

  • NaOtBu: A strong, non-nucleophilic base is required to deprotonate the azaindole and facilitate the formation of the palladium-amido complex.[5]

  • Inert Atmosphere: Pd(0) catalysts and phosphine ligands are sensitive to oxidation, making the exclusion of air and moisture critical for reproducibility and high yields.

General Experimental Workflow

The following diagram outlines the typical workflow for performing an N-arylation reaction, from setup to final product isolation.

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents Add Azaindole, Aryl Halide, Base setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction 2. Reaction Heat & Stir solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring Periodically monitoring->reaction Incomplete workup 3. Work-up Quench & Extract monitoring->workup Complete purification 4. Purification Column Chromatography workup->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for N-arylation reactions.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality of reagents/solvent.1. Ensure rigorous inert atmosphere techniques. Use fresh catalyst/ligands.2. For Buchwald-Hartwig, switch to a stronger base like LHMDS. For Ullmann, try Cs₂CO₃.3. Incrementally increase the reaction temperature.4. Use freshly distilled/dried solvents and pure reagents.
Formation of Side Products (e.g., Dehalogenation) 1. For Pd-catalyzed reactions, β-hydride elimination can be a competing pathway.[6]2. Presence of water in the reaction mixture.1. Screen different ligands. Sometimes a more electron-rich or bulkier ligand can suppress this side reaction.2. Ensure all reagents and solvents are scrupulously dry.
Difficulty in Purification 1. Product co-elutes with starting material or ligand.2. Formation of highly polar byproducts.1. Adjust the polarity of the mobile phase for chromatography. Consider a different stationary phase (e.g., alumina).2. Perform an aqueous wash during work-up to remove water-soluble impurities.

Conclusion

The N-arylation of this compound is a cornerstone reaction for the synthesis of advanced intermediates in drug discovery. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations provide effective and versatile routes to the desired products. The choice of methodology will depend on the specific substrates, required reaction conditions, and cost considerations. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of N-arylated 6-azaindoles for their research and development programs.

References

Application Notes and Protocols for the Derivatization of 2-bromo-1H-pyrrolo[2,3-c]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a key pharmacophore in the development of a diverse array of therapeutic agents, most notably kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the pyridine ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited to achieve enhanced target affinity and selectivity. Functionalization of the 6-azaindole core is a critical strategy for exploring the structure-activity relationship (SAR) and optimizing drug candidates. The 2-bromo-1H-pyrrolo[2,3-c]pyridine isomer serves as a versatile synthetic intermediate, offering a reactive handle for the introduction of a wide range of molecular diversity through modern cross-coupling methodologies. This guide provides detailed protocols for the derivatization of this key building block, with a focus on generating compound libraries for biological screening, particularly in the context of oncology and inflammatory diseases.

Core Derivatization Strategies: A Field-Proven Perspective

The derivatization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. The three principal transformations detailed herein are the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for C-N bond formation. Additionally, N-alkylation/arylation of the pyrrole nitrogen offers another avenue for structural diversification. The choice of a specific derivatization pathway is dictated by the desired pharmacophore and the overarching goals of the biological screening campaign. For instance, the introduction of aryl groups via Suzuki coupling can probe interactions with hydrophobic pockets in kinase active sites, while the installation of amino groups through Buchwald-Hartwig amination can introduce key hydrogen bond donors and acceptors.

Visualizing the Derivatization Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_n_alkylation N-Alkylation/Arylation start This compound suzuki Arylboronic Acid/Ester Pd Catalyst, Base start->suzuki C-C Bond Formation sonogashira Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira C-C (sp) Bond Formation buchwald Amine/Aniline Pd Catalyst, Base start->buchwald C-N Bond Formation n_alkylation Alkyl/Aryl Halide Base start->n_alkylation N-Functionalization prod_suzuki 2-Aryl-1H-pyrrolo[2,3-c]pyridine suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-1H-pyrrolo[2,3-c]pyridine sonogashira->prod_sonogashira prod_buchwald 2-Amino-1H-pyrrolo[2,3-c]pyridine buchwald->prod_buchwald prod_n_alkylation 1-Alkyl/Aryl-2-bromo- 1H-pyrrolo[2,3-c]pyridine n_alkylation->prod_n_alkylation

Caption: Derivatization pathways for this compound.

Detailed Application Notes and Protocols

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridines

Rationale and Mechanistic Insight: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl substituents at the 2-position of the 6-azaindole core.[3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly with electron-rich and sterically hindered substrates.[4]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Representative Catalyst and Base Combinations:

Catalyst SystemBaseSolventTemperature (°C)Typical Yields (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O (4:1)80-9070-95[5]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10065-90[6]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O (10:1)90-11080-98[7]

Self-Validation and Troubleshooting:

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst loading or switching to a more electron-rich and bulky ligand like XPhos or SPhos. Ensure the reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the aryl halide and ensuring a thoroughly deoxygenated reaction mixture.

  • Debromination: The formation of the debrominated starting material can occur, particularly at higher temperatures. Lowering the reaction temperature or using a less reactive base may mitigate this issue.

Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-pyrrolo[2,3-c]pyridines

Rationale and Mechanistic Insight: The Sonogashira coupling provides a direct route to 2-alkynyl-substituted 6-azaindoles, which are valuable intermediates for further transformations or as final products for biological evaluation.[8][9] The reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide, co-catalyzed by a copper(I) salt.[10] The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst facilitates the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

    • Seal the vessel and purge with an inert gas.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Typical Reaction Conditions:

Catalyst SystemBaseSolventTemperature (°C)Typical Yields (%)Reference
PdCl₂(PPh₃)₂ / CuITEADMF25-5075-95[11]
Pd(PPh₃)₄ / CuIDIPEATHF6070-90[8]

Self-Validation and Troubleshooting:

  • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring a strictly anaerobic environment and by the slow addition of the alkyne.

  • Catalyst Deactivation: The presence of the pyridine nitrogen in the 6-azaindole scaffold can potentially coordinate to the palladium catalyst, leading to deactivation. The use of a slight excess of the phosphine ligand can sometimes mitigate this issue.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-1H-pyrrolo[2,3-c]pyridines

Rationale and Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-amino-substituted 6-azaindoles from a wide range of primary and secondary amines.[12][13] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine.[13] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with primary amines.[12]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., XPhos Pd G2, RuPhos Pd G2) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, XPhos) (1-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS) (1.5-2.5 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, combine the this compound, the palladium catalyst/pre-catalyst, the ligand (if not using a pre-catalyst), and the base in a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and quench carefully with water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Recommended Catalyst/Ligand Systems:

LigandPalladium SourceBaseSolventTemperature (°C)Substrate ScopeReference
BINAPPd₂(dba)₃NaOtBuToluene100-110Secondary amines, anilines[14]
XPhosPd(OAc)₂K₃PO₄t-BuOH80-100Primary & secondary amines[15]
RuPhosPd₂(dba)₃LiHMDSDioxane90-110Primary alkylamines[16]

Self-Validation and Troubleshooting:

  • Hydrodehalogenation: The competing reduction of the starting material can be a significant side reaction. This is often promoted by high temperatures and certain catalyst/ligand combinations. Screening different ligands and bases can help to minimize this pathway.

  • Diarylation: With primary amines, diarylation can occur. Using a slight excess of the amine and carefully controlling the reaction time can favor the mono-arylated product.

N-Alkylation of the Pyrrole Ring

Rationale and Mechanistic Insight: Functionalization of the pyrrole nitrogen provides an additional point for diversification of the 6-azaindole scaffold. The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion, which can then react with an alkylating or arylating agent.[17] The choice of base and solvent is crucial to control the regioselectivity of the reaction, as alkylation can potentially occur on the pyridine nitrogen as well. Generally, polar aprotic solvents like DMF or THF and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed.[18][19]

Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (1.1-1.5 equiv)

    • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2-2.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Procedure:

    • To a solution of this compound in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.

    • Add the alkylating or arylating agent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry and concentrate.

    • Purify the crude product by flash column chromatography.

Self-Validation and Troubleshooting:

  • Regioselectivity: The formation of the N-6 alkylated isomer is a potential side reaction. The reaction conditions, particularly the choice of base and solvent, can influence the N-1/N-6 selectivity. In some cases, separation of the regioisomers by chromatography may be necessary.

  • Incomplete Reaction: If the reaction is sluggish, a stronger base such as NaH may be required. Ensure that the starting material is fully deprotonated before the addition of the electrophile.

Biological Screening: Targeting Kinases and Beyond

Derivatives of the pyrrolo[2,3-c]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[20][21] For example, substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have been extensively investigated as inhibitors of FGFR, c-Met, and TNIK.[21][22] More recently, derivatives of the 1H-pyrrolo[2,3-c]pyridine core have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target of interest in acute myelogenous leukemia.[1]

A General Workflow for Biological Screening:

G start Synthesized Compound Library primary_screen Primary Screening (e.g., Kinase Panel, Cell Viability Assay) start->primary_screen hit_id Hit Identification (Compounds with significant activity) primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cellular Assays (Target engagement, downstream signaling) selectivity->cell_based in_vivo In Vivo Efficacy Studies (Xenograft models) cell_based->in_vivo

Caption: A typical workflow for the biological screening of a compound library.

A primary screening of the synthesized compound library against a panel of relevant kinases or in a cell-based assay (e.g., proliferation of a cancer cell line) is the first step. Hits from the primary screen are then subjected to dose-response studies to determine their potency (IC₅₀ values). Subsequent selectivity profiling against a panel of related kinases is crucial to assess the compound's specificity. Promising candidates are then advanced to more complex cellular assays to confirm their mechanism of action and finally to in vivo models to evaluate their efficacy and pharmacokinetic properties.

Conclusion

The derivatization of this compound is a powerful strategy for the generation of novel and diverse compound libraries for biological screening. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for accessing a wide range of 2-substituted and N-substituted 6-azaindole derivatives. By systematically applying these protocols and carefully considering the principles of medicinal chemistry, researchers can efficiently explore the chemical space around this privileged scaffold, leading to the discovery of new therapeutic agents targeting a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer validated protocols to help you mitigate side reactions and achieve your desired product with high purity and yield.

Introduction: The Challenge of Selectivity

The bromination of 1H-pyrrolo[2,3-c]pyridine is a classic example of electrophilic aromatic substitution on a heterocyclic system. The inherent electronic nature of the bicyclic structure presents a significant challenge: the pyrrole ring is highly electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient. This dichotomy makes the pyrrole ring the primary site of reaction. However, this high reactivity is a double-edged sword, often leading to a variety of undesirable side reactions. The key to a successful bromination lies in precise control over reaction conditions to favor the desired mono-bromination at the C3 position, the most kinetically and thermodynamically favored site of electrophilic attack.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the bromination of 1H-pyrrolo[2,3-c]pyridine.

Issue 1: My reaction is producing a mixture of di- and tri-brominated products, with very little of my desired mono-bromo product.

Question: Why am I getting over-bromination, and how can I favor the formation of 3-bromo-1H-pyrrolo[2,3-c]pyridine?

Answer: This is the most common side reaction and is a direct consequence of the high nucleophilicity of the 7-azaindole ring system, particularly the pyrrole moiety. Once the first bromine atom is introduced at the C3 position, the ring remains sufficiently activated to react further with the brominating agent.

Causality and Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (like N-Bromosuccinimide - NBS) will inevitably lead to polybromination.

    • Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount of NBS (0.95-1.0 equivalents) relative to your starting material. This ensures the brominating agent is the limiting reagent.[3]

  • High Reaction Temperature: Higher temperatures increase the reaction rate, making it difficult to stop the reaction after the first bromination.

    • Solution: Maintain cryogenic temperatures. Performing the reaction at -78 °C is critical for controlling the reactivity and enhancing selectivity for the mono-brominated product.[3]

  • Rapid Addition of Reagents: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has a chance to disperse and react with all the starting material.

    • Solution: Add the brominating agent dropwise as a solution over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile in the reaction mixture.[3]

Issue 2: My main product is not the expected 3-bromo isomer, or I have a mixture of isomers.

Question: I've managed to achieve mono-bromination, but I'm seeing significant amounts of the C5-bromo or other isomers. Why is this happening and how can I improve C3 selectivity?

Answer: While the C3 position is the most electron-rich and sterically accessible on the pyrrole ring, bromination can occur at other positions under certain conditions. The formation of other isomers is typically influenced by the reaction mechanism and conditions.

Causality and Solutions:

  • Reaction Conditions: Certain brominating systems can favor different isomers. For instance, radical mechanisms or reactions under strongly acidic conditions might alter the expected regioselectivity.

  • Protecting Groups: The presence of the N-H proton can sometimes lead to complex reaction pathways. Protecting the pyrrole nitrogen is a highly effective strategy to ensure clean C3 bromination.

    • Solution: Employ an N-Protecting Group. Protecting the pyrrole nitrogen with a suitable group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), can deactivate the ring slightly to prevent over-bromination and sterically direct the electrophile to the C3 position. A SEM-protected 7-azaindole derivative has been successfully brominated at C3 with NBS in high yield.[4] A tosyl (Ts) group is another effective protecting group that directs substitution.[5]

Issue 3: My reaction is turning dark, and I'm getting low yields of any identifiable product.

Question: My starting material seems to be decomposing under the reaction conditions. What is causing this instability?

Answer: 7-azaindole can be sensitive to strongly acidic conditions. The HBr that is generated as a byproduct during bromination with NBS can lead to polymerization or degradation of the electron-rich pyrrole ring.

Causality and Solutions:

  • Acid-Mediated Decomposition: The accumulation of HBr can create an acidic environment that is detrimental to the 7-azaindole core.

    • Solution 1: Use a Non-Acidic Brominating Agent. Consider using a milder, non-acid generating brominating agent like copper(II) bromide (CuBr₂). This reagent has been shown to be effective for the regioselective C3 bromination of azaindoles at room temperature.[6]

    • Solution 2: Buffer the Reaction. If using NBS, the addition of a non-nucleophilic, solid base like anhydrous sodium carbonate or potassium carbonate can help to quench the HBr as it is formed, maintaining a neutral reaction medium.

  • Impure Reagents: Old or impure NBS can contain free bromine and other impurities that can initiate unwanted side reactions.[3]

    • Solution: Use freshly recrystallized NBS for your reaction. Pure NBS should be a white crystalline solid. Store it protected from light and moisture.[3]

Experimental Protocols & Data

Protocol 1: Selective C3-Monobromination of N-SEM-Protected 1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from a procedure used in the synthesis of c-Met kinase inhibitors and demonstrates a high-yield, selective C3 bromination.[4]

Step 1: N-Protection of 1H-pyrrolo[2,3-c]pyridine

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-SEM-1H-pyrrolo[2,3-c]pyridine.

Step 2: C3-Bromination

  • Dissolve N-SEM-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-bromo-N-SEM-1H-pyrrolo[2,3-c]pyridine, can be purified by column chromatography. A reported yield for a similar substrate is 92%.[4]

Step 3: Deprotection (if required) The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with a fluoride source (e.g., TBAF in THF).

Data Summary: Brominating Agents and Conditions
Brominating AgentProtecting GroupPosition(s) BrominatedTypical ConditionsReported YieldReference
NBS SEMC3THF, -78 °C92% (on a substituted derivative)[4]
NBS TosylC3 (after C5 functionalization)Acetonitrile, 50 °C (for iodination) then TsClHigh (for protection step)[5]
CuBr₂ NoneC3Acetonitrile, Room Temp.High[6]
Br₂ NoneC3, C5, and others (polybromination)CHCl₃Variable[7]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism of Electrophilic Aromatic Substitution

The preference for bromination at the C3 position is explained by the stability of the resulting carbocation intermediate (sigma complex).

Caption: Regioselectivity in the bromination of 1H-pyrrolo[2,3-c]pyridine.

Attack at the C3 position allows for the delocalization of the positive charge across three atoms, including the pyrrole nitrogen, leading to a more stabilized intermediate compared to attack at the C2 position.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues in the bromination of 1H-pyrrolo[2,3-c]pyridine.

Troubleshooting_Workflow start Start: Bromination of 1H-pyrrolo[2,3-c]pyridine check_product Analyze crude reaction mixture (TLC, LCMS, NMR) start->check_product polybromination Problem: Polybromination check_product->polybromination Multiple spots higher on TLC wrong_isomer Problem: Wrong Isomer / Mixture of Isomers check_product->wrong_isomer Product mass correct, wrong NMR shifts decomposition Problem: Decomposition / Low Yield check_product->decomposition Dark color, complex mixture, low mass balance success Success: Clean mono-C3 bromination check_product->success Desired product by analysis sol_poly_1 Reduce NBS to 0.95-1.0 eq. polybromination->sol_poly_1 sol_poly_2 Lower temperature to -78 °C polybromination->sol_poly_2 sol_poly_3 Add NBS solution dropwise polybromination->sol_poly_3 sol_isomer_1 Protect pyrrole N-H (e.g., with SEM or Tosyl group) wrong_isomer->sol_isomer_1 sol_isomer_2 Use milder conditions (e.g., CuBr2 at RT) wrong_isomer->sol_isomer_2 sol_decomp_1 Use freshly recrystallized NBS decomposition->sol_decomp_1 sol_decomp_2 Add solid base (e.g., Na2CO3) to neutralize HBr decomposition->sol_decomp_2 sol_decomp_3 Use anhydrous solvents decomposition->sol_decomp_3

Caption: A decision tree for troubleshooting side reactions.

References

Technical Support Center: Purification of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific reaction outcomes.

Section 1: Understanding the Purification Challenge

This compound, a 6-azaindole derivative, is a valuable heterocyclic building block. However, its synthesis, typically via electrophilic bromination of the parent heterocycle, often yields a mixture containing unreacted starting material, the desired mono-brominated product, and over-brominated species like dibromo-1H-pyrrolo[2,3-c]pyridines. The primary challenge lies in the similar polarities of these compounds, which can make separation by standard chromatographic techniques difficult.[1] Furthermore, the molecule possesses both a weakly acidic N-H proton on the pyrrole ring and a basic nitrogen atom in the pyridine ring, which can lead to undesirable interactions with acidic silica gel.[2][3]

This guide provides a systematic approach to overcoming these challenges.

Section 2: Troubleshooting Guide & Core Protocols

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Issue 1: Poor or No Separation Between Product and Impurities on Silica Gel TLC/Column.

Q: I'm running a column, but my desired product is co-eluting with an impurity, likely the dibromo- side product or starting material. How can I improve separation?

A: This is the most frequent challenge. Co-elution occurs when compounds have very similar affinities for the stationary phase in a given mobile phase. Here are several strategies, from simple tweaks to more fundamental changes.

Potential Causes & Solutions:

  • Inadequate Solvent System: The polarity of your eluent may not be optimal for creating a sufficient separation factor between your compounds.

    • Expert Insight: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 on TLC.[4] This range typically provides the best resolution in flash column chromatography.

    • Solution 1: Adjust Solvent Polarity. If using a standard Hexane/Ethyl Acetate system, systematically vary the ratio. If separation is still poor, switch to a solvent system with different chemical properties. For instance, substituting Hexane with Dichloromethane (DCM) or Ethyl Acetate with Methanol (MeOH) changes the nature of the solvent-solute interactions.[4]

    • Solution 2: Introduce a Modifier. The dual acidic/basic nature of the azaindole ring can cause "tailing" or "streaking" on silica gel due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (Et₃N, ~0.5-1%) or a polar modifier like methanol to your eluent can significantly improve peak shape and resolution.[2] The triethylamine competes for the acidic sites on the silica, allowing your compound to travel more cleanly.[2]

  • Acid-Sensitivity on Silica Gel: The pyrrole ring system can be sensitive to the inherent acidity of standard silica gel, potentially leading to degradation and low recovery.[2]

    • Solution 1: Use Neutralized Silica or an Alternative Stationary Phase. You can pre-treat your silica gel by eluting the packed column with a solvent mixture containing a non-nucleophilic base like triethylamine before loading your sample.[5] Alternatively, using a less acidic stationary phase like neutral alumina can prevent degradation altogether.[2][5]

    • Solution 2: Dry Loading with Bicarbonate. When preparing your sample for dry loading, you can adsorb it onto silica gel mixed with a small amount of solid sodium bicarbonate. This can help neutralize acidity in the immediate vicinity of your sample band as it begins to move down the column.

Workflow: Systematic Approach to Purification

G cluster_0 Initial Work-Up cluster_1 Purification Strategy cluster_2 Analysis & Final Polish crude Crude Reaction Mixture workup Aqueous Work-Up (e.g., NaHCO3 wash) crude->workup tlc TLC Analysis (Solvent Screening) workup->tlc chromatography Flash Column Chromatography tlc->chromatography Optimized Eluent fractions Collect & Analyze Fractions (TLC/LCMS) chromatography->fractions pure_product Pure Product (>95%) fractions->pure_product Purity Met recrystallize Recrystallization (If needed) fractions->recrystallize Further Purity Required recrystallize->pure_product

Caption: General purification workflow for this compound.

Issue 2: Low or No Yield After Column Chromatography.

Q: I've run my column, but my overall yield is very low. Where could my product have gone?

A: Low yield is often due to product loss on the column or during the work-up.

Potential Causes & Solutions:

  • Compound Insolubility or Precipitation: The product may not be fully soluble in the loading solvent or may precipitate at the top of the column, especially during dry loading if too little solvent is used.

    • Solution: Ensure the crude material is fully dissolved before loading.[2] If solubility is low in your eluent, dissolve the sample in a minimal amount of a stronger solvent (e.g., DCM or a small amount of MeOH), but be aware this can broaden the initial band and slightly reduce separation efficiency.[4]

  • Irreversible Adsorption or Degradation: As mentioned, the compound may be irreversibly binding to or degrading on acidic silica gel.

    • Solution: Employ the strategies from Issue 1, such as using neutral alumina or adding a base modifier like triethylamine to the eluent.[2]

  • Product Streaking/Tailing: If the product band is very broad or tails significantly, it may overlap with other fractions, leading to difficult cuts and lower isolated yield of pure material.

    • Solution: Tailing is often caused by overloading the column or by strong interactions with the silica. Reduce the amount of crude material loaded relative to the column size. Use a modifier like triethylamine to improve peak shape.[2]

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a robust starting point for purification.

  • Preparation of Stationary Phase:

    • Select a glass column appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column uniformly, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[5]

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[5]

    • Gently add this powder to the top of the packed column.[5]

  • Elution:

    • Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if running a gradient.

    • A common starting point for azaindole derivatives is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[2]

    • Maintain a consistent flow rate. A common target is about 2 inches per minute of eluent moving down the column.[4]

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most separations.
Alternative Phase Neutral AluminaUse if compound shows signs of degradation on silica.[2]
Eluent System 1 Hexane / Ethyl Acetate (Gradient)Good for separating compounds of moderate polarity.
Eluent System 2 DCM / Methanol (Gradient)Offers different selectivity; useful if Hex/EtOAc fails.[4]
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Minimizes peak tailing for basic compounds.[2]
Loading Method Dry LoadingProvides better resolution and sharper bands than wet loading.[5]
Issue 3: Difficulty with Recrystallization.

Q: I have an almost-pure product that I want to polish by recrystallization, but it's "oiling out" or no crystals are forming.

A: Recrystallization is an excellent final purification step but requires careful solvent selection.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

    • Solution: Screen a variety of solvents. Good starting points for a molecule like this include ethanol, toluene, or mixed solvent systems like Hexane/Ethyl Acetate or Ethanol/Water.[6] If the compound oils out, try using a more dilute solution or a solvent with a lower boiling point.

  • Cooling Process is Too Rapid: Fast cooling leads to the formation of small, impure crystals or precipitation instead of slow, selective crystal growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, it can be moved to an ice bath or refrigerator to maximize crystal yield.[6]

  • No Crystal Formation: The solution may not be sufficiently saturated, or nucleation may be slow.

    • Solution: If crystals don't form after cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.[2] If the solution is too dilute, you can try slowly adding a non-polar "anti-solvent" (like hexane if your solvent is ethyl acetate) until the solution becomes cloudy, then warm slightly to clarify and cool again.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction was performed in pyridine. How do I effectively remove it before chromatography? A: Residual pyridine is a common problem. An acid wash is the most effective method. During your aqueous work-up, wash the organic layer with a dilute acid like 1M HCl.[7][8] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[7] Afterwards, wash with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.[8] For acid-sensitive compounds, washing with an aqueous copper (II) sulfate solution is an effective alternative; the copper forms a water-soluble complex with pyridine.[7][8]

Q2: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase HPLC is a powerful tool, especially for separating closely related isomers or for purifying small quantities for analysis. A typical mobile phase would consist of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility.[9]

Q3: My final product is a yellow or brown solid, even after chromatography. What could be the cause? A: Color can indicate trace impurities or slight decomposition. Some heterocyclic compounds are prone to darkening upon exposure to air and light.[3] If NMR and LC-MS show high purity, the color may be inherent. However, if impurities are suspected, you could try passing a solution of the compound through a small plug of activated carbon or re-purifying using a different method (e.g., recrystallization instead of chromatography).[10] Always store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize decomposition.

References

preventing di-bromination of 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Di-bromination in Electrophilic Substitution Reactions

Welcome to the technical support center for researchers working with 1H-pyrrolo[2,3-c]pyridine (6-azaindole). This guide is designed to provide in-depth troubleshooting advice and practical protocols to address a common challenge encountered during the synthesis of its derivatives: the prevention of di-bromination. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have curated this resource to help you achieve selective mono-bromination with confidence.

Understanding the Challenge: The Propensity for Di-bromination

1H-pyrrolo[2,3-c]pyridine is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The pyrrole ring, in particular, is significantly more activated than the pyridine ring. This high reactivity is a double-edged sword: while it facilitates functionalization, it also makes controlling the extent of reaction, such as preventing multiple halogenations, a significant challenge.

The C3 position of the pyrrole moiety is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. However, once the first bromine atom is introduced at the C3 position, the resulting 3-bromo-1H-pyrrolo[2,3-c]pyridine is often still sufficiently activated to react with a second equivalent of the brominating agent, leading to the formation of a di-bromo product.

Troubleshooting Guide & FAQs

Here, we address common questions and issues encountered during the bromination of 1H-pyrrolo[2,3-c]pyridine in a practical question-and-answer format.

Q1: My bromination of 1H-pyrrolo[2,3-c]pyridine with NBS in DCM at room temperature is yielding a significant amount of a di-brominated product. What is causing this?

A1: The formation of a di-brominated product is a classic example of over-reaction due to the high nucleophilicity of the 1H-pyrrolo[2,3-c]pyridine ring system. Several factors in your current setup could be contributing to this issue:

  • Reagent Stoichiometry: Using more than one equivalent of N-bromosuccinimide (NBS) will naturally lead to di-bromination. Even with a single equivalent, localized high concentrations of NBS upon addition can cause over-reaction.

  • Reaction Temperature: Room temperature can be too high for such an activated system, providing enough thermal energy to overcome the activation barrier for the second bromination.

  • Solvent Choice: Dichloromethane (DCM) is a relatively non-polar solvent. In some cases, more polar solvents can help to modulate the reactivity of the brominating agent.

Q2: How can I favor the formation of the mono-brominated product?

A2: To achieve selective mono-bromination, you need to carefully control the reaction conditions to temper the reactivity of the system. Here are several strategies:

  • Precise Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before the second bromination can occur to a significant extent.

  • Lowering the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to -78 °C) is a highly effective method to increase selectivity. Lower temperatures decrease the reaction rate and allow for better control, favoring the kinetically preferred mono-bromination.

  • Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise or dropwise addition of the reagent (or a solution of the reagent) helps to maintain a low concentration of the electrophile in the reaction mixture, thus minimizing over-reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than molecular bromine (Br₂). For even greater control, consider using a less reactive brominating agent or a reagent system that generates the electrophilic bromine species in situ at a controlled rate. A highly effective method for regioselective mono-bromination of azaindoles utilizes copper(II) bromide (CuBr₂)[1].

Q3: I've tried controlling the stoichiometry and temperature, but I still see some di-bromination. Would protecting the pyrrole nitrogen help?

A3: Yes, N-protection is an excellent strategy to modulate the electronic properties of the pyrrole ring and, consequently, control the selectivity of electrophilic substitution. The lone pair of electrons on the pyrrole nitrogen significantly contributes to the high electron density of the ring. By installing an electron-withdrawing protecting group on the nitrogen, you can decrease the nucleophilicity of the pyrrole ring, making it less prone to multiple substitutions.

Common protecting groups for pyrroles that can be considered include:

  • Tosyl (Ts): A robust, electron-withdrawing group that significantly deactivates the pyrrole ring.

  • Benzenesulfonyl (Bs): Similar to the tosyl group in its deactivating effect.

  • (2-Trimethylsilyl)ethoxymethyl (SEM): A bulky protecting group that can also offer steric hindrance to approach of the electrophile.

The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

Experimental Protocols

Below are detailed, step-by-step methodologies for the selective mono-bromination of 1H-pyrrolo[2,3-c]pyridine.

Protocol 1: Regioselective Mono-bromination using Copper(II) Bromide

This protocol is adapted from a reported mild and efficient method for the 3-bromination of azaindoles[1].

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M), add copper(II) bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine.

ParameterValue
Reagent Copper(II) Bromide (CuBr₂)
Solvent Acetonitrile
Temperature Room Temperature
Equivalents of Brominating Agent 1.1 eq
Typical Yield High
Protocol 2: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol employs careful control of reaction parameters to achieve selective mono-bromination with the more common reagent, NBS.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath. For more sensitive substrates or if di-bromination persists, a lower temperature of -78 °C (dry ice-acetone bath) is recommended.

  • In a separate flask, dissolve NBS (1.0 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled solution of 1H-pyrrolo[2,3-c]pyridine over a period of 30-60 minutes using a dropping funnel.

  • Stir the reaction mixture at the low temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Reagent N-Bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to -78 °C
Equivalents of Brominating Agent 1.0 eq
Addition Method Slow, dropwise

Mechanistic Insights and Visualizations

To better understand the principles behind controlling the bromination of 1H-pyrrolo[2,3-c]pyridine, the following diagrams illustrate the key concepts.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophilic Attack (Mono-bromination) cluster_1 Step 2: Second Electrophilic Attack (Di-bromination) Pyrrolo_pyridine 1H-pyrrolo[2,3-c]pyridine Intermediate_1 Sigma Complex (Resonance Stabilized) Pyrrolo_pyridine->Intermediate_1 Attack at C3 Br_plus Br+ Br_plus->Intermediate_1 Product_1 3-Bromo-1H-pyrrolo[2,3-c]pyridine Intermediate_1->Product_1 -H+ Product_1_2 3-Bromo-1H-pyrrolo[2,3-c]pyridine Intermediate_2 Sigma Complex Product_1_2->Intermediate_2 Attack at another position Br_plus_2 Br+ Br_plus_2->Intermediate_2 Product_2 Di-bromo Product Intermediate_2->Product_2 -H+ Troubleshooting Workflow Start Di-bromination Observed Q1 Is the reaction temperature at or above room temp? Start->Q1 A1_Yes Lower temperature to 0 °C or -78 °C Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Success Selective Mono-bromination Achieved A1_Yes->Success Q2 Is the brominating agent added all at once? A1_No->Q2 A2_Yes Use slow, dropwise addition Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->Success Q3 Is more than 1.0 eq of brominating agent used? A2_No->Q3 A3_Yes Use 1.0 eq or slightly less Q3->A3_Yes Yes A3_No Consider alternative strategies Q3->A3_No No A3_Yes->Success Alt_Strat Alternative Strategies A3_No->Alt_Strat Strat1 Use CuBr₂ in MeCN (Protocol 1) Alt_Strat->Strat1 Strat2 Implement N-protection strategy Alt_Strat->Strat2 Strat1->Success Strat2->Success

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-1H-pyrrolo[2,3-c]pyridine (2-bromo-7-azaindole). This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to access novel 2-aryl-7-azaindole scaffolds—a privileged core in numerous kinase inhibitors and biologically active molecules.[1][2]

The 7-azaindole framework, while valuable, presents unique challenges in cross-coupling chemistry. The electron-deficient pyridine ring alters the reactivity compared to a standard indole, and the acidic N-H proton of the pyrrole moiety can introduce complications, such as catalyst inhibition.[2][3] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and achieve robust, reproducible results.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting, as each step presents potential failure points.[1][4][5]

Suzuki_Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X (2-Bromo-7-azaindole) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OR)₂ + Base RedElim Product Ar-Ar' Trans->RedElim Reductive Elimination ReturnPoint->Pd0 Catalyst Regeneration ArylHalide 2-Bromo-7-azaindole (Ar-X) ArylHalide->OxAdd Boronic Arylboronic Acid/Ester (Ar'-B(OR)₂) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low or no conversion of the 2-bromo-7-azaindole starting material. What are the primary causes?

A1: This is a frequent issue that typically points to a problem with the catalyst's activity or the reaction environment.

  • Inactive Catalyst: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ. This process can be inefficient or fail entirely.[6] Furthermore, Pd(0) sources can be sensitive to oxygen, leading to the formation of inactive palladium black.[6]

    • Solution: Use a fresh, high-quality catalyst. Consider modern precatalysts like the Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, which are designed for the clean and efficient generation of the active Pd(0) species.[6] To test your current catalyst batch, run a control reaction with a simple, reliable substrate combination like bromobenzene and phenylboronic acid.[6]

  • Inadequate Degassing: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen.[1] Dissolved oxygen in your solvents can oxidize the catalyst, rendering it inactive and promoting side reactions like the homocoupling of boronic acids.[7][8]

    • Solution: Rigorous degassing is non-negotiable. For most applications, sparging (bubbling) an inert gas like argon or nitrogen through the solvent for 20-30 minutes is sufficient.[9] For highly sensitive systems, performing several freeze-pump-thaw cycles on the solvent is the most effective method.[10] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Catalyst Inhibition by the Substrate: The nitrogen atoms in the 7-azaindole ring, particularly the pyridine nitrogen, can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[11][12] The acidic N-H proton can also react with the base to form an azaindolide anion, which may interfere with the catalyst.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][13] These ligands form stable, highly active complexes with palladium that are less susceptible to inhibition by nitrogen-rich heterocycles.[3][14]

Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C–B bond to replace the boronic acid with a hydrogen atom, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[7][8] It is often exacerbated by strong bases and the presence of water.[7]

  • Use a More Stable Boron Reagent: Boronic acids are inherently less stable than their ester derivatives.[4][15]

    • Solution: Switch from the boronic acid to a more robust boronate ester. Boronic acid pinacol esters (BPin) are a common and effective choice.[7][16] For exceptionally sensitive substrates, MIDA (N-methyliminodiacetic acid) boronates offer superior stability and can be handled without special precautions.[6]

  • Optimize the Base and Solvent System: The choice of base and the presence of water are critical factors.

    • Solution: Use a milder, non-hydroxide base. Anhydrous, powdered potassium phosphate (K₃PO₄) is an excellent choice for base-sensitive substrates and helps suppress protodeboronation.[7][17] Running the reaction under anhydrous conditions using solvents like toluene or dioxane can also significantly reduce this side reaction.[7]

Q3: A major byproduct is the dehalogenated starting material, 1H-pyrrolo[2,3-c]pyridine. What is happening and how can I prevent it?

A3: Dehalogenation occurs when the palladium complex, after oxidative addition with the 2-bromo-7-azaindole, is intercepted by a hydride source before it can undergo transmetalation.[8][18] The subsequent reductive elimination yields the undesired dehalogenated product. The hydride can originate from the solvent (e.g., alcohols) or the base.

  • Solution:

    • Avoid protic solvents like methanol or ethanol.

    • Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos). These ligands accelerate the rate of reductive elimination, making the desired cross-coupling pathway kinetically favored over the dehalogenation pathway.[8][18]

    • Ensure the boronic acid/ester is present in a slight excess (1.2–1.5 equivalents) to promote efficient transmetalation.

Q4: The reaction requires N-protection of the 7-azaindole to proceed cleanly. Is this always necessary?

A4: While older protocols often required N-protection to prevent the acidic proton from interfering with the reaction, modern catalyst systems have largely rendered this step unnecessary.[3] Direct coupling on the unprotected N-H substrate is highly desirable as it shortens the synthetic route.

  • Solution: Before resorting to a protection/deprotection sequence, exhaustively screen modern catalyst systems. Precatalysts like XPhos Pd G2/G3, combined with a suitable base like K₃PO₄ in a solvent system like dioxane/water, have been shown to be highly effective for the direct coupling of unprotected, nitrogen-rich heterocycles, including azaindoles.[3][19] If protection is unavoidable, the SEM (2-(trimethylsilyl)ethoxymethyl) group is a common choice, though its removal can sometimes lead to side reactions.[20]

Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable set of starting conditions for optimizing this reaction?

A1: The following protocol provides a robust and well-vetted starting point for the Suzuki coupling of this compound. Optimization may be required for particularly challenging coupling partners.

Detailed Experimental Protocol
  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective choice is a 4:1 mixture of 1,4-dioxane and water.[1] The reaction concentration is typically set at 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

FAQ 2: How do I choose between a boronic acid and a boronic ester?

A2: The choice is a trade-off between reactivity and stability. Boronic acids are generally more reactive but are also more prone to decomposition, which can negatively impact yield and reproducibility.[4][15]

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol, MIDA)
Reactivity Generally higher; can lead to faster reaction times.[4][15]Generally lower; may require slightly more forcing conditions.
Stability Lower; susceptible to protodeboronation and boroxine formation.[7][15]High; often crystalline, stable solids with a long shelf-life.[4][16]
Handling Can be difficult to purify and handle due to instability.Easier to handle, purify via chromatography, and store.[4]
When to Use For simple, robust couplings where speed is critical.Recommended for this system. Ideal for heteroaryl substrates, complex molecules, or when reproducibility is paramount.[7][16]
FAQ 3: Which catalyst system is best for coupling with 2-bromo-7-azaindole?

A3: The choice of catalyst and ligand is critical for success with this challenging substrate. Simple catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and can give lower yields. Modern systems are highly recommended.

Catalyst SystemProsConsRecommended For
Pd(PPh₃)₄ Inexpensive, readily available.Often requires high temperatures; can be inefficient for heteroaryl chlorides/bromides.[13][21]Initial screening, simple arylboronic acids.
Pd(dppf)Cl₂ Good for a range of substrates, generally reliable.[21]Can be less active for very challenging or sterically hindered partners.A good general-purpose starting point.[21][22]
Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, SPhos) Highly active, broad substrate scope, excellent for N-heterocycles.[7][19]More expensive, requires handling of air-sensitive ligands.Highly recommended. Overcomes catalyst inhibition and promotes efficient coupling.[14]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3/G4) Air-stable, highly efficient generation of active Pd(0), excellent for challenging couplings.[6][19]Highest cost.The gold standard for difficult, N-heterocyclic substrates.[3][14]
Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

troubleshooting failed reactions involving 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-bromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile scaffold. The pyrrolo[2,3-c]pyridine (5-azaindole) core presents unique challenges due to the interplay between its electron-rich pyrrole ring and the electron-deficient pyridine ring. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot failed reactions and optimize your synthetic outcomes.

Part 1: General Troubleshooting Workflow

Before diving into reaction-specific issues, it's essential to have a systematic approach to diagnose a failed reaction. Many common problems can be solved by verifying the fundamentals of the reaction setup.

G start Reaction Failed: Low or No Conversion reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check setup_check 2. Scrutinize Reaction Setup reagent_check->setup_check Reagents OK reagent_sol • Use fresh, pure starting material • Confirm boronic acid/ester quality • Check base purity/hygroscopicity • Verify stoichiometry reagent_check->reagent_sol Issue Found catalyst_check 3. Evaluate Catalyst System setup_check->catalyst_check Setup OK setup_sol • Ensure rigorous inert atmosphere (degas!) • Use anhydrous solvents • Check temperature control accuracy • Ensure adequate stirring setup_check->setup_sol Issue Found specific_issues Proceed to Reaction-Specific Troubleshooting Guides catalyst_check->specific_issues Catalyst System OK catalyst_sol • Use fresh Pd source & ligand • Screen different ligands/catalysts • Check catalyst loading • Consider a pre-activated Pd(0) source catalyst_check->catalyst_sol Issue Found

Caption: General workflow for troubleshooting failed cross-coupling reactions.

FAQ 1: My reaction shows no conversion, and I only recover my starting material. What are the first things to check?

When a reaction fails to initiate, the issue often lies with the fundamental components of the reaction rather than the specific substrate. Before making drastic changes, perform these critical checks:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not start.

    • Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, especially if you suspect issues with the in situ reduction. Ensure your Pd source and ligand have not degraded from improper storage.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) form, are sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) and degas your solvent(s) thoroughly using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.

  • Reagent Purity: The quality of all reagents is paramount.

    • Starting Material: Ensure your this compound is pure. Impurities from its synthesis can interfere with the reaction.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time or undergo protodeboronation. For amininations, ensure the amine is pure.

    • Base & Solvent: Use anhydrous solvents and ensure your base is not excessively hydrated (e.g., old K₂CO₃ or Cs₂CO₃ can absorb significant water).

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but has several potential failure points, especially with heteroaromatic substrates.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs & Potential Issues cluster_problems Common Failure Points OA Oxidative Addition (Pd(0) → Pd(II)) TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination (Pd(II) → Pd(0)) TM->RE Ar-Pd(II)-Ar' RE->OA Ar-Ar' Product Pd0 Pd(0)Ln Pd0->OA ArX R-X (this compound) ArX->OA Boronic R'-B(OH)₂ + Base Boronic->TM p1 Catalyst Poisoning (Pyridine N binds Pd) p1->Pd0 p2 Slow Oxidative Addition p2->OA p3 Protodeboronation of R'-B(OH)₂ p3->Boronic p4 Slow Transmetalation p4->TM

Caption: Simplified Suzuki-Miyaura cycle and common points of failure.

FAQ 2: My Suzuki coupling is sluggish or gives low yield. I suspect an issue with the boronic acid. What should I do?

Boronic acid instability is a frequent cause of low yields in Suzuki couplings.

  • Causality: Boronic acids, particularly electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation , where the C-B bond is cleaved by a proton source (like water) under basic conditions, reverting it to an R-H species that cannot participate in the coupling. They can also undergo homocoupling to form a biaryl (R'-R') byproduct, often promoted by residual oxygen.

  • Troubleshooting Steps:

    • Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (R'-B(pin)) or a trifluoroborate salt (R'-BF₃K). While some esters may hydrolyze in situ to the active boronic acid, they are generally more robust to storage and premature decomposition.

    • Modify Stoichiometry: Increase the equivalents of the boronic acid/ester from the typical 1.1-1.2 eq. up to 1.5 or even 2.0 eq. This can compensate for partial degradation during the reaction.

    • Base and Solvent Choice: The rate of hydrolysis and protodeboronation is highly dependent on the base and solvent system. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger hydroxides. Anhydrous conditions can sometimes suppress this side reaction, though some water is often necessary to facilitate the transmetalation step.

FAQ 3: How do I choose the right palladium catalyst and ligand for coupling with this compound?

Ligand choice is critical for coupling with electron-deficient N-heterocycles. The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.

  • Causality: The ligand's job is to stabilize the palladium center, promote the key steps of the catalytic cycle, and sterically shield the metal from coordinating to the substrate's pyridine nitrogen. Bulky, electron-rich phosphine ligands are generally superior for this purpose. They accelerate the often rate-limiting oxidative addition and subsequent reductive elimination steps.

  • Recommended Ligands & Catalysts:

Catalyst SystemLigand TypeKey Characteristics & When to Use
Pd(PPh₃)₄Triphenylphosphine"Classic" choice. Often works for simple substrates but may fail with challenging heterocycles due to lower activity and catalyst decomposition. A good first attempt if available.
Pd(dppf)Cl₂Dppf (Ferrocenyl)Robust & Versatile. A good general-purpose catalyst that balances activity and stability. Often successful for a range of heteroaryl couplings.
Pd₂(dba)₃ + XPhos/SPhosBuchwald Biaryl PhosphinesHigh Activity. These bulky, electron-rich ligands are excellent for challenging couplings, including those with sterically hindered partners or electron-deficient halides. They are highly effective at preventing catalyst poisoning by the pyridine nitrogen.
Pd-PEPPSI-IPr™N-Heterocyclic Carbene (NHC)Highly Stable & Active. NHC ligands form very strong bonds to palladium, creating thermally stable and highly active catalysts that are excellent for coupling unreactive substrates like aryl chlorides and challenging heterocycles.
Part 3: Buchwald-Hartwig Amination

Forming a C-N bond at the C2 position of the 5-azaindole core is a common synthetic goal. However, this reaction is often more challenging than a standard Suzuki coupling.

FAQ 4: My Buchwald-Hartwig amination is failing. What are the unique challenges with this substrate?

The primary challenge is, again, catalyst poisoning by the pyridine nitrogen, which is often more pronounced in C-N couplings. Additionally, the pyrrole N-H can complicate the reaction.

  • Causality: The reaction requires a strong base (e.g., NaOt-Bu, LiHMDS) to deprotonate the amine after it coordinates to the palladium complex, or to deprotonate the N-H of the pyrrole. This strong basicity can lead to side reactions. If the pyrrole N-H is deprotonated, it can potentially coordinate to the palladium or lead to homo-coupling.

  • Troubleshooting Steps:

    • Ligand is Critical: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands. These are specifically designed to overcome catalyst inhibition in aminations of electron-deficient heterocycles.

    • Base Selection: The choice of base is highly context-dependent. While NaOt-Bu is a common choice, it may not always be optimal. For unprotected azaindoles, LiHMDS has been shown to be effective as it can deprotonate both the coupling amine and the azaindole N-H, potentially preventing undesired side reactions. Cs₂CO₃ is a milder option but may be less effective.

    • Consider N-Protection: If yields remain low or the reaction is messy, protecting the pyrrole nitrogen is the most reliable strategy. (See Part 5).

Part 4: Common Side Reactions
FAQ 5: I'm observing a significant amount of debrominated starting material (1H-pyrrolo[2,3-c]pyridine). How can I prevent this?

Debromination is a common side reaction in palladium-catalyzed couplings.

  • Causality: This typically occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes a competitive reduction pathway before it can proceed through transmetalation or amine coupling. This can be caused by impurities (e.g., water, alcohols) or by certain phosphine ligands that can facilitate hydride transfer.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents.

    • Check Ligand Choice: Some ligands are more prone to promoting this pathway. If debromination is severe, screen a different class of ligand (e.g., switch from a trialkylphosphine to a biaryl phosphine).

    • Scrutinize Reagents: Ensure your base or other additives are not a source of hydrides.

Part 5: The Role of the Pyrrole N-H: To Protect or Not to Protect?

The acidic proton on the pyrrole nitrogen can be a blessing or a curse. In some cases, reactions can proceed on the unprotected substrate, but in many others, protection is mandatory for a clean, high-yielding reaction.

FAQ 6: When should I protect the pyrrole nitrogen?

  • Causality: The N-H proton is acidic (pKa ≈ 17.5 in DMSO) and will be deprotonated by the strong bases used in many coupling reactions. The resulting anion can interfere with the catalyst. Furthermore, some protecting groups, like SEM or Boc, can direct metallation or influence the electronics of the ring system.

G start Do I need to protect the N-H? cond1 Are you using a strong base? (e.g., NaOtBu, LiHMDS, LDA) start->cond1 cond2 Is the reaction sluggish, messy, or low-yielding? cond1->cond2 No protect Protect the N-H (e.g., SEM, Boc, SO₂Ph) cond1->protect Yes cond3 Are you performing subsequent functionalization? cond2->cond3 No cond2->protect Yes cond3->protect Yes no_protect Protection may not be necessary. Proceed with caution. cond3->no_protect No

Caption: Decision tree for N-H protection of the pyrrole ring.

  • Recommended Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust protection that is stable to many coupling conditions. Typically removed with fluoride sources (e.g., TBAF) or strong acid. Its removal can sometimes be challenging.

    • Boc (tert-Butoxycarbonyl): Can be used but may be labile under certain acidic or high-temperature conditions. Easily removed with TFA.

    • Sulfonyl (e.g., -SO₂Ph): An electron-withdrawing group that can significantly alter the reactivity of the ring. Very stable and typically removed under reductive conditions.

Part 6: Experimental Protocols & Data
Representative Protocol 1: Suzuki-Miyaura Coupling

This is a generalized procedure that must be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand if required (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol 2: Buchwald-Hartwig Amination

This is a generalized procedure that must be optimized for specific substrates, particularly the base and ligand.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the N-protected this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Add the amine (1.1-1.3 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq.) portion-wise, as the initial reaction can be exothermic.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Table 2: Guide to Base Selection in Cross-Coupling Reactions
BaseStrengthCommon ReactionsNotes
Na₂CO₃, K₂CO₃ModerateSuzukiCommon, inexpensive choice. Requires water as a co-solvent to be effective.
K₃PO₄Moderate-StrongSuzuki, SonogashiraOften provides better results than carbonates for challenging substrates. Soluble in some organic solvents.
Cs₂CO₃StrongSuzuki, Buchwald-HartwigHighly effective but very hygroscopic. Can sometimes be used in milder Buchwald-Hartwig reactions.
NaOt-Bu, KOt-BuVery StrongBuchwald-HartwigStandard choice for aminations. Highly moisture-sensitive. Can promote side reactions if sensitive functional groups are present.
LiHMDSVery StrongBuchwald-HartwigAn alternative strong, non-nucleophilic base. Useful for substrates with acidic protons, like unprotected azaindoles.

Technical Support Center: Scale-up Synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine, a critical building block in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

I. Introduction to the Synthesis and its Challenges

This compound, also known as 2-bromo-6-azaindole, is a versatile heterocyclic compound.[1] Its synthesis typically involves the direct bromination of 1H-pyrrolo[2,3-c]pyridine (6-azaindole). While seemingly straightforward, scaling up this reaction presents several challenges that can impact yield, purity, and safety.

The core of the issue lies in the reactivity of the pyrrolopyridine ring system. The pyrrole moiety is electron-rich and highly susceptible to electrophilic substitution, making it prone to over-bromination and side reactions.[2] The pyridine ring, being electron-deficient, influences the regioselectivity of the bromination.[3]

Common Scale-Up Challenges Include:

  • Regioselectivity: Ensuring selective bromination at the C2 position of the pyrrole ring is paramount. Side products, such as 3-bromo and di-bromo species, can be difficult to separate.

  • Over-bromination: The formation of di- and poly-brominated impurities is a significant issue, especially at higher concentrations and temperatures.

  • Reaction Control: Exothermic reactions can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Product Isolation and Purification: The product and impurities often have similar physical properties, making purification by crystallization or chromatography challenging on a large scale.[4]

  • Material Handling and Safety: Brominating agents are hazardous and require careful handling and quenching procedures, especially in large quantities.[5]

II. Troubleshooting Guide: A Proactive Approach

This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis of this compound.

Issue 1: Poor Regioselectivity and Formation of 3-Bromo Isomer

Symptoms:

  • NMR and LC-MS analysis of the crude product shows a significant percentage of the 3-bromo-1H-pyrrolo[2,3-c]pyridine isomer.

  • Difficulty in isolating the desired 2-bromo isomer in high purity.

Causality and Solutions:

The formation of the 3-bromo isomer is often a result of kinetic versus thermodynamic control. While the 2-position is generally favored, reaction conditions can influence the product distribution.

Potential Cause Underlying Rationale Troubleshooting Action
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but kinetically less favored, 3-bromo isomer.Maintain a low reaction temperature, typically between -10°C and 0°C. Careful monitoring and control of the internal reaction temperature are critical.
Choice of Brominating Agent The reactivity and steric bulk of the brominating agent play a crucial role. Highly reactive agents like elemental bromine can be less selective.Consider using a milder and bulkier brominating agent such as N-Bromosuccinimide (NBS). The use of PyBrop in the presence of a dehydrating agent like BSA has also been reported to improve selectivity.[6]
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting regioselectivity.Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred for this type of electrophilic substitution.[7]
Issue 2: Over-bromination Leading to Di- and Poly-brominated Impurities

Symptoms:

  • Mass spectrometry data indicates the presence of species with masses corresponding to the addition of two or more bromine atoms.

  • Reduced yield of the desired mono-brominated product.

Causality and Solutions:

The high reactivity of the pyrrole ring makes it susceptible to further bromination once the first bromine atom is introduced.

Potential Cause Underlying Rationale Troubleshooting Action
Incorrect Stoichiometry Using an excess of the brominating agent is a direct cause of over-bromination.Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent. On a large scale, accurate weighing and charging of reagents are critical.
Localized High Concentrations Poor mixing can lead to localized areas of high brominating agent concentration, promoting multiple substitutions on a single molecule before the reagent is dispersed.Ensure efficient and vigorous stirring throughout the addition of the brominating agent. Consider subsurface addition to improve dispersion.
Slow Reaction of Starting Material If the initial bromination is slow, the mono-brominated product that is formed can compete with the starting material for the remaining brominating agent.Optimize reaction conditions (e.g., temperature, solvent) to ensure a reasonable rate of consumption of the starting material.
Issue 3: Incomplete Conversion and Low Yield

Symptoms:

  • Significant amount of starting material (1H-pyrrolo[2,3-c]pyridine) remains after the reaction is deemed complete.

  • The isolated yield of the 2-bromo product is lower than expected.

Causality and Solutions:

Incomplete conversion can stem from several factors, including reagent quality and reaction conditions.

Potential Cause Underlying Rationale Troubleshooting Action
Decomposition of Brominating Agent NBS, a common reagent, can decompose over time, especially if not stored properly.[7] This reduces the effective amount of active brominating species.Use freshly opened or purified NBS. Store NBS in a cool, dark, and dry place.[7]
Insufficient Reaction Time or Temperature While low temperatures are crucial for selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a practical timeframe.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this must be balanced against the risk of side reactions.
Quenching of Brominating Agent The presence of water or other nucleophilic impurities in the solvent or starting material can consume the brominating agent.Use anhydrous solvents and ensure the starting material is dry.
Issue 4: Challenges in Product Purification

Symptoms:

  • Difficulty in separating the desired product from isomers and di-brominated impurities by crystallization.

  • Column chromatography is not a viable option for large-scale production due to cost and solvent usage.

Causality and Solutions:

The structural similarity of the desired product and its main impurities makes separation challenging.

Potential Cause Underlying Rationale Troubleshooting Action
Similar Solubility Profiles The 2-bromo, 3-bromo, and di-bromo species often have very similar polarities and solubility in common organic solvents.Recrystallization Optimization: A systematic solvent screening is essential. Consider mixed solvent systems (e.g., ethanol/water, toluene/heptane) to fine-tune the solubility and achieve selective crystallization. Seeding with a pure crystal of the desired product can sometimes aid in selective crystallization.[8]
Formation of an Azeotrope or Solid Solution In some cases, the product and impurities may crystallize together, making separation by simple recrystallization ineffective.Slurry in a Non-polar Solvent: Slurrying the crude product in a non-polar solvent like hexanes or heptane can sometimes selectively dissolve less polar impurities, enriching the desired product in the solid phase.
Reactive Purification This is an advanced technique where an impurity is selectively reacted to form a new compound with different physical properties, allowing for easier separation.This is a more complex approach and would require significant process development. For example, if a di-bromo impurity is significantly more reactive in a subsequent coupling reaction, it could be selectively consumed.

III. Experimental Workflow and Protocols

The following workflow and protocols are provided as a starting point for the scale-up synthesis of this compound. It is crucial to perform a thorough safety assessment and process hazard analysis before implementing any chemical process on a large scale.

Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Reagent Preparation (1H-pyrrolo[2,3-c]pyridine, NBS, THF) Reactor Reactor Setup (Inert atmosphere, cooling) Reagents->Reactor Charge Charge Starting Material and Solvent Reactor->Charge Cool Cool to -5°C Charge->Cool Add_NBS Slow Addition of NBS Solution Cool->Add_NBS Stir Stir at 0-5°C Add_NBS->Stir Monitor Reaction Monitoring (TLC/LC-MS) Stir->Monitor Quench Quench with Na2S2O3 Solution Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Filter Filtration and Washing Recrystallize->Filter Dry_Product Drying of Final Product Filter->Dry_Product

Caption: General workflow for the scale-up synthesis of this compound.

Detailed Protocol for Bromination

Safety First: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[5]

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the reactor is clean and dry.

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Charge Reagents: Charge 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF, 10-15 volumes) into the reactor.

  • Cooling: Cool the solution to an internal temperature of -5°C to 0°C using a suitable cooling bath.[7]

  • NBS Solution Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.02 eq.) in anhydrous THF (3-5 volumes).

  • NBS Addition: Slowly add the NBS solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS. A slight exotherm may be observed.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent system for recrystallization (e.g., ethanol/water).

  • Dissolution: Transfer the crude product to a clean reactor and add the minimum amount of the hot solvent required to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

  • Further Cooling: Once at room temperature, cool the mixture further in an ice bath or refrigerator to maximize crystal recovery.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling large quantities of NBS?

A1: N-Bromosuccinimide is a lachrymator and an irritant. When handling large quantities, it is crucial to work in a well-ventilated area and wear appropriate PPE, including respiratory protection if there is a risk of dust inhalation.[5] Avoid contact with skin and eyes. NBS can also decompose, sometimes vigorously, upon heating or exposure to light, so it should be stored and handled with care.[7]

Q2: Can I use bromine instead of NBS for the scale-up?

A2: While elemental bromine can be used, it is generally not recommended for scale-up of this particular synthesis due to its high reactivity, which often leads to poor selectivity and over-bromination.[9] Bromine is also highly corrosive and toxic, presenting significant handling and safety challenges on a large scale.

Q3: How can I effectively monitor the reaction on a large scale?

A3: In-process controls (IPCs) are essential for scale-up. For this reaction, taking small, quenched samples at regular intervals for analysis by TLC or LC-MS is a reliable method. This allows for real-time tracking of the consumption of the starting material and the formation of the product and any major impurities.

Q4: My final product is slightly off-color. What could be the cause?

A4: A slight discoloration (e.g., yellow or tan) can be due to trace impurities. This could be residual colored byproducts from the reaction or slight degradation of the product. If the purity by NMR and LC-MS is high, a charcoal treatment during the recrystallization step can sometimes be effective in removing colored impurities.

Q5: What are the storage conditions for the final product?

A5: this compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation.

V. Conclusion

The successful scale-up of the synthesis of this compound is achievable with careful planning, attention to detail, and a proactive approach to troubleshooting. By understanding the underlying chemistry and potential challenges, researchers can develop a robust and efficient process that delivers a high-quality product. This guide provides a foundation for that process, but it is essential to adapt and optimize the procedures based on the specific equipment and safety protocols of your facility.

VI. References

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  • ChemicalBook. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Retrieved from --INVALID-LINK--

  • Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from --INVALID-LINK--

  • Google Patents. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop. Retrieved from --INVALID-LINK--

  • Chem-Impex. This compound. Retrieved from --INVALID-LINK--

  • Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from --INVALID-LINK--

  • Guidechem. What is the synthesis process of 5-Bromo-7-azaindole? - FAQ. Retrieved from --INVALID-LINK--

  • BenchChem. Technical Support Center: Synthesis of 2-Bromo-1H-Pyrrole with NBS. Retrieved from --INVALID-LINK--

  • Ismail, M. I., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Retrieved from --INVALID-LINK--

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from --INVALID-LINK--

  • Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole. Retrieved from --INVALID-LINK--

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Retrieved from --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Azaindole synthesis. Retrieved from --INVALID-LINK--

  • PubMed Central. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from --INVALID-LINK--

  • CRO SPLENDID LAB. This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. Pyrrole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 3-Bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from --INVALID-LINK--

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from --INVALID-LINK--

  • BLDpharm. 69872-17-9|4-Bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from --INVALID-LINK--

  • BLDpharm. 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

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  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, has emerged as a "privileged structure" in medicinal chemistry. The introduction of a bromine atom at the 2-position of this scaffold creates a versatile synthetic handle and, more importantly, a key interacting moiety for various biological targets. This guide provides an in-depth, objective comparison of the biological activities of 2-bromo-1H-pyrrolo[2,3-c]pyridine derivatives, benchmarking their performance against established alternatives and providing the supporting experimental data and protocols to validate these findings.

Introduction to the 2-Bromo-7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine, allowing it to mimic these crucial biological building blocks and interact with their respective protein targets.[1] The presence of the pyridine nitrogen introduces a hydrogen bond acceptor, which can be pivotal for binding to the hinge region of kinases.[1] The bromine atom at the 2-position further enhances the molecule's potential through several mechanisms: it can act as a hydrogen bond acceptor, participate in halogen bonding, and serve as a reactive site for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore the structure-activity relationship (SAR).[2][3]

This guide will explore the multifaceted biological activities of this compound derivatives, with a primary focus on their anticancer properties, which are the most extensively studied. We will delve into their roles as PARP inhibitors, microtubule targeting agents, and kinase inhibitors, providing a comparative analysis with well-established drugs in each class.

Anticancer Activity: A Multi-pronged Approach

The this compound scaffold has been ingeniously exploited to design potent anticancer agents that operate through diverse mechanisms of action.

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[4]

Several 7-azaindole derivatives have been designed as potent PARP-1 inhibitors.[5] The design strategy often involves mimicking the nicotinamide core of the PARP substrate NAD+.[6]

Comparative Performance:

A study on 7-azaindole-1-carboxamides revealed a derivative with a significant PARP-1 inhibitory potency, with an IC50 value of 0.07 µM.[5] In vivo studies with a representative compound from this class demonstrated higher activity against MX1 human breast carcinoma growth in nude mice compared to the well-established PARP inhibitor, Olaparib.[5]

Compound ClassTargetIC50 (µM)Reference
7-Azaindole-1-carboxamidePARP-10.07[5]
Olaparib (approved drug)PARP-1/2~0.001-0.005[7]
Rucaparib (approved drug)PARP-1/2~0.001-0.005[8]
Niraparib (approved drug)PARP-1/2~0.002-0.004[8]
Talazoparib (approved drug)PARP-1/2~0.001[9]
Microtubule Dynamics Inhibition: Disrupting the Cytoskeleton

Microtubule targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They function by either stabilizing or destabilizing microtubules, leading to mitotic arrest and apoptosis.[10] The taxanes, such as paclitaxel, are classic microtubule stabilizers, while vinca alkaloids are destabilizers.[10]

Intriguingly, certain azaindole derivatives have been identified as potent microtubule-depolymerizing agents that bind to the colchicine site on tubulin.[11][12]

Comparative Performance:

Two azaindole derivatives, designated CM01 and CM02, have been shown to inhibit tubulin polymerization and induce G2/M cell cycle arrest.[11] These compounds exhibited potent cytostatic effects on a range of cancer cell lines, including multidrug-resistant (MDR) lines.[11] While a direct IC50 comparison for tubulin depolymerization with paclitaxel (which has an opposing mechanism) is not straightforward, their cytotoxic GI50 values can be compared.

CompoundCell LineGI50 (µM)Reference
CM01HeLa0.8[11]
CM02HeLa1.2[11]
PaclitaxelHeLa0.003-0.008[10]
ColchicineVarious0.001-0.1[13]

Note: Paclitaxel is a microtubule stabilizer, while CM01, CM02, and colchicine are destabilizers. The azaindole derivatives show promising activity, particularly in the context of overcoming drug resistance.

Kinase Inhibition: Targeting Aberrant Signaling

The 1H-pyrrolo[2,3-c]pyridine scaffold is a well-established hinge-binding motif for various protein kinases, making it a valuable starting point for the design of kinase inhibitors.[14] Aberrant kinase signaling is a hallmark of many cancers, and targeting these pathways is a major focus of modern oncology drug discovery.

The FGFR signaling pathway is frequently dysregulated in various cancers, including bladder, lung, and breast cancer.[15] Several 1H-pyrrolo[2,3-b]pyridine (a closely related isomer) derivatives have been developed as potent FGFR inhibitors.[15]

Comparative Performance:

One study identified compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[15] This positions it favorably against the approved FGFR inhibitor, Pemigatinib.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4h (pyrrolo[2,3-b]pyridine)7925[15]
Pemigatinib (approved drug)0.40.51.0[16][17]
Infigratinib (approved drug)1.11.01.0[18]

Note: While from a different isomeric scaffold, the data for compound 4h highlights the potential of the broader azaindole family as potent FGFR inhibitors.

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have also shown potent inhibitory activity against FMS kinase, a member of the type III receptor tyrosine kinase family overexpressed in various cancers.[19] One derivative, 1r , exhibited an IC50 of 30 nM against FMS kinase, which was 3.2 times more potent than the lead compound.[19]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these derivatives, it is crucial to investigate their impact on key cellular signaling pathways.

Signaling Pathways

RAS-MEK-ERK Pathway: This is a critical pathway that regulates cell proliferation, differentiation, and survival. Many kinase inhibitors targeting FGFR ultimately impinge on this pathway by preventing the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[20][21]

RAS_MEK_ERK_Pathway Growth Factor Growth Factor RTK (e.g., FGFR) RTK (e.g., FGFR) Growth Factor->RTK (e.g., FGFR) RAS RAS RTK (e.g., FGFR)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound derivative This compound derivative This compound derivative->RTK (e.g., FGFR) Inhibition

Figure 1: Inhibition of the RAS-MEK-ERK pathway by FGFR-targeting derivatives.

Wnt/β-catenin Pathway: This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a key driver in many cancers, particularly colorectal cancer. Some kinase inhibitors can indirectly affect this pathway.

Wnt_beta_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction Complex (Axin, APC, GSK3β) Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction Complex (Axin, APC, GSK3β) Inhibition β-catenin β-catenin Destruction Complex (Axin, APC, GSK3β)->β-catenin Degradation Nuclear β-catenin Nuclear β-catenin β-catenin->Nuclear β-catenin TCF/LEF TCF/LEF Nuclear β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Inhibitor Inhibitor Inhibitor->Wnt Potential Target

Figure 2: Overview of the Wnt/β-catenin signaling pathway.

Experimental Workflows

The biological activities described in this guide are typically evaluated using a series of well-established in vitro assays.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) MTT Assay (Viability)->Flow Cytometry (Cell Cycle) If active Western Blot (Protein Expression/Phosphorylation) Western Blot (Protein Expression/Phosphorylation) Flow Cytometry (Cell Cycle)->Western Blot (Protein Expression/Phosphorylation) Tubulin Polymerization Assay Tubulin Polymerization Assay Western Blot (Protein Expression/Phosphorylation)->Tubulin Polymerization Assay Kinase Activity Assay Kinase Activity Assay Tubulin Polymerization Assay->Kinase Activity Assay Xenograft Model Xenograft Model Kinase Activity Assay->Xenograft Model

Figure 3: A typical experimental workflow for evaluating anticancer compounds.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of kinase activity.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with a primary antibody against the target protein (e.g., phospho-ERK, total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent activity as PARP inhibitors, microtubule targeting agents, and inhibitors of various kinases. Their performance, in many cases, is comparable to or even exceeds that of established drugs, especially in the context of overcoming drug resistance.

The future of drug discovery with this scaffold lies in several key areas:

  • Structure-Based Drug Design: Leveraging the 2-bromo position for further derivatization to enhance potency and selectivity for specific biological targets.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents to combat resistance and improve therapeutic outcomes.

  • Expansion to Other Therapeutic Areas: While the focus has been on cancer, the diverse biological activities of azaindole derivatives suggest their potential in treating other diseases, such as inflammatory and neurodegenerative disorders.

This guide provides a solid foundation for researchers to understand and further explore the rich therapeutic potential of this compound derivatives. The provided experimental frameworks should enable the rigorous and reproducible evaluation of new chemical entities based on this promising scaffold.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 3-Bromo-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, stands out as a privileged scaffold. Its presence in numerous biologically active compounds, including kinase inhibitors and potential therapeutics for a range of diseases, underscores its importance.[1] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR), and halogenated derivatives, particularly bromo-substituted 6-azaindoles, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 2-bromo-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine. Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and accessing diverse chemical matter.

The Electronic Landscape: A Tale of Two Positions

The reactivity of an aryl halide in a cross-coupling reaction is intrinsically linked to the electronic properties of the carbon-halogen bond. In the 6-azaindole scaffold, the position of the bromine atom, whether at C2 or C3, significantly influences the electron density distribution within the heterocyclic system.

The 7-azaindole nucleus consists of a pyridine ring fused to a pyrrole ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, the pyrrole ring is electron-rich. This electronic interplay dictates the reactivity of the C2 and C3 positions.

Computational studies and experimental observations suggest that the C3 position of the 7-azaindole core has the highest electron density.[2] This inherent electron richness at C3 can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. A more electron-rich C-Br bond can be more challenging to oxidatively add to a Pd(0) catalyst.

Conversely, the C2 position is generally considered more electron-deficient than the C3 position. This relative electron deficiency at the C2 position can facilitate the oxidative addition of the C-Br bond to the palladium catalyst, potentially leading to faster reaction rates in cross-coupling reactions.

Head-to-Head in the Reaction Flask: A Comparative Analysis of Cross-Coupling Reactions

To provide a clear comparison, we will examine the performance of 2-bromo- and 3-bromo-1H-pyrrolo[2,3-c]pyridine in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-substituted heterocycles. While direct comparative studies are scarce, a survey of the literature provides valuable insights into the relative reactivity of the two isomers.

ReactantCoupling PartnerCatalyst SystemConditionsYieldReference
2-Iodo-7-azaindolePhenylboronic acid5% Pd(OAc)₂, LiCl, KOAc, DMF110°C60-86%[3]
3-Bromo-7-azaindoleArylboronic acidsPd₂(dba)₃/SPhos, K₃PO₄, Dioxane/H₂O100°C67-93%[4]
5-Bromo-7-azaindoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME-Good[5]

Note: Data for 2-iodo-7-azaindole is included to provide a related reactivity benchmark, as iodo derivatives are generally more reactive than their bromo counterparts.

From the available data, it appears that both 2- and 3-bromo-7-azaindoles are competent substrates in Suzuki-Miyaura couplings, affording good to excellent yields of the desired products. However, the slightly milder conditions and consistently high yields reported for the coupling of 3-bromo-7-azaindole with various arylboronic acids suggest that this isomer is a highly effective coupling partner.[4] The higher reactivity of iodo-derivatives is also evident.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[2,3-c]pyridine

This protocol is a representative example for the Suzuki-Miyaura coupling of 3-bromo-7-azaindole.

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Combine Reactants: - 3-Bromo-7-azaindole - Arylboronic acid - Pd₂(dba)₃/SPhos - K₃PO₄ inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Degassed Dioxane/Water inert_atm->add_solvent heat Heat to 100°C and Stir add_solvent->heat workup Workup: - Cool, Dilute - Wash - Dry heat->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity of bromo-7-azaindoles in this reaction is of significant interest.

Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed.[6] These methods often utilize specialized palladium precatalysts and ligands to achieve high selectivity for the reaction at the heteroaryl halide in the presence of the unprotected azaindole N-H.[6]

While direct comparative yield data is limited, the choice of base and ligand system is critical for successful amination of bromo-pyridines, a related substrate class. Strong bases like sodium tert-butoxide are often effective, but for sensitive substrates, milder bases may be necessary.[7]

Experimental Protocol: Buchwald-Hartwig Amination of Halo-7-azaindoles

This protocol is a general guideline for the Buchwald-Hartwig amination of halo-7-azaindoles.

Materials:

  • Halo-7-azaindole (e.g., 2-bromo- or 3-bromo-1H-pyrrolo[2,3-c]pyridine)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1-2 mol%)

  • Base (e.g., LiHMDS, 2.4 equivalents)

  • Anhydrous THF

Procedure:

  • In a glovebox, charge a reaction vial with the palladium precatalyst and ligand.

  • Add the halo-7-azaindole and the amine.

  • Add anhydrous THF, followed by the base.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 65-100°C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br ArPd(II)(Br)L ArPd(II)(Br)L Oxidative\nAddition->ArPd(II)(Br)L Amine\nCoordination Amine Coordination ArPd(II)(Br)L->Amine\nCoordination Amine [ArPd(II)(Amine)L]Br [ArPd(II)(Amine)L]Br Amine\nCoordination->[ArPd(II)(Amine)L]Br Deprotonation\n(Base) Deprotonation (Base) [ArPd(II)(Amine)L]Br->Deprotonation\n(Base) ArPd(II)(Amido)L ArPd(II)(Amido)L Deprotonation\n(Base)->ArPd(II)(Amido)L Reductive\nElimination Reductive Elimination ArPd(II)(Amido)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Product\n(Ar-Amine) Product (Ar-Amine) Reductive\nElimination->Product\n(Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted 7-azaindoles, which are valuable intermediates for further functionalization.

ReactantCoupling PartnerCatalyst SystemConditionsYieldReference
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂/PPh₃/CuI, Et₃N, DMF100°C, 3h72-96%[8]
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-ol--up to 94%[3]
5-Bromo-3-iodo-2-aminopyridineTrimethylsilylacetylene--90% (regioselective at iodo)[9]

Note: Data for related bromo- and iodopyridines are included to illustrate typical conditions and reactivity.

Experimental Protocol: Sonogashira Coupling of a Bromo-7-azaindole

This protocol provides general guidance for the Sonogashira coupling of a bromo-7-azaindole derivative.

Materials:

  • Bromo-7-azaindole (e.g., 2-bromo- or 3-bromo-1H-pyrrolo[2,3-c]pyridine)

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add the bromo-7-azaindole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Synthesis and Accessibility

Both 2-bromo- and 3-bromo-1H-pyrrolo[2,3-c]pyridine are accessible through multi-step synthetic sequences, often starting from substituted pyridines. The choice of starting material and the specific synthetic route can influence the overall yield and scalability. Researchers should consider the commercial availability and cost of the necessary precursors when planning their synthetic strategy.

Conclusion and Practical Considerations

In the realm of palladium-catalyzed cross-coupling reactions, both 2-bromo- and 3-bromo-1H-pyrrolo[2,3-c]pyridine are valuable and reactive building blocks. The choice between the two isomers may be guided by the following considerations:

  • Electronic Effects: The C2 position is generally more electron-deficient, which may favor faster oxidative addition in some cross-coupling reactions. Conversely, the higher electron density at C3 does not appear to significantly hinder its reactivity in Suzuki couplings, where it often provides excellent yields.

  • Steric Hindrance: The steric environment around the C2 and C3 positions is different, which could influence the efficiency of coupling with bulky partners. This factor should be considered on a case-by-case basis.

  • Synthetic Accessibility: The ease and cost of synthesis for each isomer can be a deciding factor in large-scale applications.

  • Desired Substitution Pattern: Ultimately, the choice of isomer will be dictated by the desired final substitution pattern of the 7-azaindole core for the specific research objective.

This guide provides a framework for understanding the comparative reactivity of these two important isomers. Researchers are encouraged to consult the primary literature for specific reaction conditions and to optimize protocols for their particular substrates and desired transformations.

References

The 2-Bromo-1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Starting Point for Elucidating Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often centered around privileged scaffolds – core molecular structures that exhibit versatile binding properties to a range of biological targets. Among these, the azaindole framework, a bioisostere of indole, has garnered significant attention due to its prevalence in approved drugs and clinical candidates.[1][2] This guide delves into the structure-activity relationship (SAR) of analogs derived from a specific and highly versatile starting material: 2-bromo-1H-pyrrolo[2,3-c]pyridine , also known as 2-bromo-6-azaindole.

The strategic placement of a bromine atom at the 2-position of the 6-azaindole core serves as a linchpin for synthetic diversification. This halogen provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide array of substituents and the subsequent exploration of the chemical space around the core scaffold.[3] This guide will provide an in-depth analysis of the SAR of this compound analogs, drawing comparisons from closely related azaindole isomers to illuminate the principles of molecular design and optimization.

The Strategic Importance of the 2-Bromo-6-azaindole Core

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the active site of kinases.[2][5] The pyrrole NH group can serve as a hydrogen bond donor, further anchoring the molecule to its target.

The 2-bromo substituent does not merely serve as a synthetic handle; its position is critical for exploring key interactions within a target's binding pocket. By replacing the bromine with various aryl, heteroaryl, alkyl, or amino groups, researchers can probe the effects of electronics, sterics, and hydrogen bonding capabilities on biological activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

While comprehensive SAR studies specifically originating from this compound are emerging, a wealth of information can be gleaned from its isomers, such as the 7-azaindoles (1H-pyrrolo[2,3-b]pyridine) and 5-azaindoles (1H-pyrrolo[3,2-c]pyridine). The following sections will dissect the SAR at key positions, drawing parallels and highlighting the expected impact of modifications on the 6-azaindole scaffold.

Substitution at the 2-Position: Probing the Core Interaction Zone

The 2-position of the azaindole ring is a primary vector for exploring deep into the binding pockets of many biological targets. The versatility of the 2-bromo precursor allows for the introduction of a diverse range of functionalities via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

A compelling case study on the closely related 1H-pyrrolo[3,2-c]pyridine scaffold demonstrates the power of this approach. In a series of compounds designed as colchicine-binding site inhibitors, the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate was coupled with various arylboronic acids to generate a library of 6-aryl analogs.[6] The biological evaluation of these compounds against HeLa, SGC-7901, and MCF-7 cancer cell lines revealed insightful SAR.

Table 1: Antiproliferative Activity (IC50, μM) of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [6]

CompoundR (Aryl Group at C6)HeLa (IC50 μM)SGC-7901 (IC50 μM)MCF-7 (IC50 μM)
10a Phenyl1.251.872.13
10b 2-Methylphenyl0.891.121.34
10f 2-Methoxyphenyl0.560.780.91
10k 4-Ethoxyphenyl0.430.550.68
10m 4-Chlorophenyl1.582.012.34
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0020.0030.003

From this data, several key SAR insights can be drawn and extrapolated to the 2-substituted-6-azaindole series:

  • Aryl Substitution is Favorable: The introduction of an aryl group at this position generally leads to potent antiproliferative activity.

  • Steric and Electronic Effects Matter:

    • Small, electron-donating groups in the ortho position of the aryl ring (e.g., methyl in 10b and methoxy in 10f ) enhance activity compared to the unsubstituted phenyl ring (10a ). This suggests a favorable steric fit or electronic interaction in the binding pocket.

    • Electron-donating groups in the para position (e.g., ethoxy in 10k ) are also well-tolerated and can improve potency.

    • Electron-withdrawing groups, such as chlorine in the para position (10m ), can be detrimental to activity.

  • Extended Heterocyclic Systems Can Significantly Boost Potency: The dramatic increase in activity with the indole substituent (10t ) highlights the potential for forming additional favorable interactions, such as hydrogen bonds or π-stacking, with the target protein.

The logical relationship for substitution at this position can be visualized as follows:

SAR_Position2 cluster_SAR Structure-Activity Relationship 2-Bromo-6-azaindole 2-Bromo-6-azaindole Suzuki Coupling Suzuki Coupling 2-Bromo-6-azaindole->Suzuki Coupling Arylboronic Acid 2-Aryl-6-azaindole Analogs 2-Aryl-6-azaindole Analogs Suzuki Coupling->2-Aryl-6-azaindole Analogs Favorable Favorable 2-Aryl-6-azaindole Analogs->Favorable  Small ortho/para e--donating groups Unfavorable Unfavorable 2-Aryl-6-azaindole Analogs->Unfavorable  para e--withdrawing groups Potentially Favorable Potentially Favorable 2-Aryl-6-azaindole Analogs->Potentially Favorable  Extended Heterocycles (e.g., Indole)

Caption: SAR workflow for 2-position substitution.

Modifications at the Pyrrole Nitrogen (N-1): Tuning Solubility and Selectivity

The N-1 position of the pyrrolo[2,3-c]pyridine core is often solvent-exposed in protein-ligand complexes. Substitution at this position can be a powerful strategy to modulate physicochemical properties such as solubility and membrane permeability, without disrupting the core binding interactions.

In the aforementioned study on 1H-pyrrolo[3,2-c]pyridine derivatives, a 3,4,5-trimethoxyphenyl group was consistently present at the N-1 position.[6] This large, moderately lipophilic group likely contributes to the overall binding affinity and cellular permeability of the compounds. The choice of substituent at N-1 can have a profound impact on the pharmacokinetic profile of a drug candidate.

Further Functionalization of the Pyridine Ring

While the 2-bromo atom is the primary focus for diversification, other positions on the pyridine ring can also be functionalized to fine-tune activity and selectivity. For instance, in the development of Janus Kinase (JAK) 3 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, substitutions at the C4 and C5 positions were found to be critical for potency. The introduction of a cyclohexylamino group at C4 and a carbamoyl group at C5 led to a significant increase in JAK3 inhibitory activity.[7] This underscores the importance of exploring the entire periphery of the azaindole scaffold.

Experimental Protocols: A Blueprint for SAR Exploration

The following experimental workflows are adapted from established procedures for the synthesis and biological evaluation of related azaindole analogs and provide a robust framework for investigating the SAR of this compound derivatives.[6][8]

General Synthetic Protocol: Suzuki Cross-Coupling

This protocol outlines the general procedure for the synthesis of 2-aryl-1H-pyrrolo[2,3-c]pyridine analogs from the 2-bromo precursor.

Synthesis_Workflow start Start: this compound reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reagents reaction Reaction in Solvent (e.g., 1,4-dioxane/H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 2-Aryl-1H-pyrrolo[2,3-c]pyridine Analog purification->product

Caption: General synthetic workflow for 2-aryl analogs.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-c]pyridine analog.

Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 2-substituted-1H-pyrrolo[2,3-c]pyridine analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its strategic bromine handle facilitates the generation of diverse chemical libraries through robust and predictable cross-coupling reactions. By drawing comparative insights from related azaindole isomers, a clear rationale for SAR exploration emerges. The antiproliferative data from 1H-pyrrolo[3,2-c]pyridine analogs strongly suggests that 2-aryl-6-azaindoles with electron-donating substituents or extended heterocyclic systems are promising avenues for further investigation.[6]

Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of 2-substituted-1H-pyrrolo[2,3-c]pyridine analogs to build a comprehensive SAR profile for this specific scaffold. The exploration of different cross-coupling partners beyond arylboronic acids, such as amines, thiols, and alkynes, will further expand the accessible chemical space and potentially lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Pyrrolopyridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, particularly the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to purine has made it a valuable framework for the development of ATP-competitive kinase inhibitors, leading to a surge in research exploring its therapeutic potential in oncology and inflammatory diseases.[3] This guide provides a comparative analysis of the preclinical in vitro and in vivo studies of various substituted pyrrolopyridine derivatives, with a focus on their performance as kinase inhibitors and anti-inflammatory agents. We will delve into the experimental data that underpins their biological activity and discuss the causal relationships behind their therapeutic promise.

The Versatility of the Pyrrolopyridine Scaffold: A Tale of Isomers

The fusion of a pyrrole and a pyridine ring can result in six distinct isomers, each offering a unique spatial arrangement of nitrogen atoms and potential for substitution.[4] This structural diversity allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. While this guide will primarily focus on the extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, we will also draw comparisons with other isomers such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-d]pyrimidine to highlight the impact of isomeric variation on biological activity.

In Vitro Performance: Targeting Key Signaling Pathways

The primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7][8] One standout compound, 4h , demonstrated impressive in vitro efficacy with low nanomolar IC50 values against multiple FGFR isoforms.[6][7][8]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[6][7][8]

The potent activity of 4h is attributed to its ability to form key hydrogen bonds with the hinge region of the FGFR1 protein and engage in a π–π interaction with a phenylalanine residue, as revealed by molecular docking studies.[7] In cellular assays, 4h effectively inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly hampered cell migration and invasion.[6][7][8]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase plays a critical role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[9][10] Researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[9][10] Compound 25a emerged as a lead candidate with excellent kinase selectivity, being over 700-fold more selective for ATM than other members of the PIKK family.[9][10]

FMS-like Tyrosine Kinase (FMS) Inhibition

FMS kinase is another important target in oncology and inflammatory diseases.[11] A study on pyrrolo[3,2-c]pyridine derivatives identified compounds 1e and 1r as potent FMS kinase inhibitors, with IC50 values of 60 nM and 30 nM, respectively.[11] Compound 1r demonstrated high selectivity for FMS over a panel of 40 other kinases.[11]

CompoundFMS Kinase IC50 (nM)Reference
1e 60[11]
1r 30[11]
Anti-inflammatory Activity

Beyond cancer, pyrrolopyridine derivatives have shown promise as anti-inflammatory agents. A series of novel indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines.[12] Compounds 7i and 8e were found to inhibit the expression of TNF-α, IL-6, COX-2, and iNOS in LPS-stimulated macrophages.[12]

In Vivo Efficacy and Pharmacokinetic Profiles

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Several pyrrolopyridine derivatives have demonstrated promising results in preclinical animal models.

Antitumor Activity in Xenograft Models

The ATM inhibitor 25a , when combined with the chemotherapeutic agent irinotecan, exhibited synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively.[9][10] This highlights the potential of ATM inhibitors to enhance the efficacy of existing cancer therapies.

The anti-inflammatory compound 7i showed significant protection from LPS-induced septic death in mouse models, underscoring its potential for treating acute inflammatory diseases.[12]

Pharmacokinetic Properties

Favorable pharmacokinetic properties are essential for a drug candidate's success. The ATM inhibitor 25a displayed excellent drug-like properties, including an impressive oral bioavailability of 147.6% in mice.[9][10] In a study of a novel 5-aminosalicylic acid derivative containing a bromo-substituted moiety, the compound showed high oral bioavailability (77%) in rats and was found to be amply distributed in all tissues.[13]

Experimental Methodologies: A Closer Look

The following sections provide a detailed overview of the key experimental protocols used to evaluate the pyrrolopyridine derivatives discussed in this guide.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against its target kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., FGFR1, ATM, FMS) is diluted in a kinase buffer. A specific peptide substrate for the kinase is also prepared in the same buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound is then added to the wells. A control with DMSO alone is also included.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition data against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Enzyme Kinase Enzyme Reaction_Mix Mix Kinase, Substrate, ATP & Compound Enzyme->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix Compound Test Compound (Serial Dilutions) Compound->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection Quantify Phosphorylation Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2-bromo-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding a thorough evaluation of both efficacy and safety. For researchers working with promising scaffolds like 2-bromo-1H-pyrrolo[2,3-c]pyridine, a class of heterocyclic compounds known for its potential in medicinal chemistry, early and accurate assessment of cytotoxicity is a cornerstone of the development process.[1] The pyrrolo[2,3-c]pyridine core is found in various bioactive molecules, and its derivatives are being investigated for numerous therapeutic applications, including as potential anticancer agents that inhibit pathways like the Fibroblast Growth Factor Receptor (FGFR).[1][2]

Evaluating the cytotoxic potential of these novel compounds is a critical step for several reasons: it helps in screening large compound libraries, provides insights into mechanisms of cell death, and is fundamental for selecting promising candidates for further preclinical development.[3][4] This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offers detailed, field-proven protocols, and explains the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Part 1: Strategic Selection of the Right Cytotoxicity Assay

No single assay can answer all questions about a compound's cytotoxicity. The choice of assay depends on the specific research question, the compound's characteristics, and the desired experimental endpoint. A strategic approach involves considering the mechanism of cell death you anticipate and selecting orthogonal assays that measure different cellular events. This provides a more complete picture of the compound's activity and helps to avoid misleading results.

Here, we compare three widely used assays that measure distinct hallmarks of cell death: metabolic activity (MTT assay), membrane integrity (LDH release assay), and apoptosis (Annexin V/caspase assays).

Comparative Overview of Key Cytotoxicity Assays
Assay Type Principle Endpoint Measured Advantages Limitations & Considerations
MTT Assay Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]Cell viability and metabolic activity.Well-established, cost-effective, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism without killing cells.[5][6] Potential for interference from colored compounds or compounds that act as reducing agents.[7]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of plasma membrane integrity.[8][9][10]Cell death (necrosis or late apoptosis) via membrane damage.[11]Simple, reliable for quantifying cell lysis. The assay is non-destructive to the remaining cells.Less sensitive for detecting early apoptotic events where the membrane is still intact.[12] Serum in the culture medium can contain LDH, leading to high background.[9]
Apoptosis Assays (e.g., Annexin V, Caspase) Detects key events in programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (PS) translocated to the outer cell membrane in early apoptosis. Caspase assays measure the activity of executioner caspases (e.g., caspase-3/7).Specific stages of apoptosis.Provides mechanistic insight into the mode of cell death.[13] Can distinguish between apoptosis and necrosis, especially when combined with a viability dye like propidium iodide (PI).Generally more complex and expensive than viability assays. Annexin V staining requires live, non-fixed cells.
The "Why": Causality Behind Assay Selection
  • Screening for General Toxicity: The MTT assay is an excellent first-line choice for high-throughput screening of a large library of this compound derivatives to quickly identify compounds that reduce cell viability.[3][4] Its simplicity and cost-effectiveness make it ideal for generating initial dose-response curves and determining the half-maximal inhibitory concentration (IC50).

  • Confirming Cell Death and Membrane Damage: If a compound shows activity in the MTT assay, it's crucial to confirm that the effect is due to cell death and not just metabolic inhibition.[6] The LDH release assay serves as a perfect orthogonal method. An increase in LDH release would confirm that the compound induces membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]

  • Elucidating the Mechanism of Action: Many modern cancer therapies aim to induce apoptosis.[13] Since pyrrolopyridine derivatives have been explored as kinase inhibitors, a pathway often linked to apoptosis, it is logical to investigate this mechanism.[2] Apoptosis assays , such as Annexin V staining or caspase activity assays, are essential for determining if the compounds trigger programmed cell death.[13][14] This provides valuable mechanistic information that is critical for further drug development.[13]

Part 2: Detailed Experimental Protocols and Workflow

Scientific integrity rests on the foundation of robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the MTT and LDH assays. These protocols are designed as self-validating systems, incorporating the necessary controls to ensure the data is trustworthy.

Overall Experimental Workflow

The process of screening novel compounds for cytotoxicity follows a logical sequence. Adhering to aseptic cell culture techniques is fundamental to obtaining reliable results.[15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Maintenance (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (Stock solution in DMSO, serial dilutions) treatment 4. Compound Treatment (Incubate for 24, 48, or 72h) compound_prep->treatment cell_seeding 3. Cell Seeding (96-well plates, 24h incubation) cell_seeding->treatment assay_step 5. Perform Cytotoxicity Assay (Add MTT, or collect supernatant for LDH) treatment->assay_step readout 6. Data Acquisition (Measure absorbance/fluorescence) assay_step->readout calculation 7. IC50 Calculation (Non-linear regression) readout->calculation interpretation 8. Interpretation & Comparison calculation->interpretation

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[3]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[16]

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound stock solution (e.g., 10 mM in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[3][15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Controls (Crucial for Data Integrity):

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., <0.5%). This control represents 100% cell viability.[3][15]

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect cell death.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][15]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[3][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Readout: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[8] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[11] The amount of color is proportional to the number of lysed cells.

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (which typically includes LDH substrate, cofactor, and dye solution).

  • Lysis Buffer (often 10X, provided in the kit for maximum LDH release control).

  • 96-well flat-bottom sterile plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Controls for a Self-Validating System:

    • Vehicle Control (Spontaneous LDH Release): Wells with cells treated with vehicle only. This measures the baseline level of LDH release from healthy cells.

    • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add Lysis Buffer to a set of untreated cell wells. This lyses all cells and represents 100% cytotoxicity.[10]

    • Blank Control (Medium Background): Wells with medium only.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[9]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well of the new plate containing the supernatants.[9]

  • Incubation and Readout: Incubate the plate at room temperature for 30 minutes, protected from light.[9][17] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]

Visualizing Assay Mechanisms

G cluster_MTT MTT Assay (Metabolic Activity) cluster_LDH LDH Assay (Membrane Integrity) MTT_Cell Viable Cell Mito Mitochondria (NAD(P)H-dependent oxidoreductases) MTT_Cell->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Dead_Cell Necrotic/Late Apoptotic Cell (Compromised Membrane) LDH_out LDH Released Dead_Cell->LDH_out Lysis LDH_in LDH (Cytosolic)

Caption: Principles of MTT and LDH cytotoxicity assays.

Part 3: Data Analysis and Interpretation

The endpoint of these assays is the generation of quantitative data that can be used to determine a compound's potency. The most common metric is the IC50 value, which is the concentration of a compound that inhibits 50% of the cellular response (e.g., viability) compared to the untreated control.[3]

Calculating the IC50 Value
  • Data Normalization: Convert the raw absorbance values into a percentage of the control. For the MTT assay, this is typically expressed as '% Cell Viability'. For the LDH assay, results are often expressed as '% Cytotoxicity'.

    • % Cell Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Dose-Response Curve Fitting: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.[18][19][20] This data is then fitted to a non-linear regression model, typically a sigmoidal (four-parameter logistic) curve.[18][20]

  • IC50 Determination: The IC50 is the concentration at which the fitted curve crosses the 50% response level.[19] This analysis is readily performed using software like GraphPad Prism or specialized Excel add-ins.[18][19][21][22]

Trustworthiness: Addressing Compound Interference

A key aspect of scientific integrity is acknowledging and mitigating potential assay artifacts. Colorimetric assays, in particular, can be susceptible to interference from the test compounds themselves.[7][23]

Potential Issues:

  • Colored Compounds: If a this compound derivative is colored, it can directly absorb light at the measurement wavelength, leading to false results.[24]

  • Reducing Agents: Compounds with inherent reducing activity can directly reduce MTT to formazan, independent of cellular activity, leading to a false positive for viability.[23]

Self-Validating Controls to Implement:

  • Compound-Only Control: Always run a control containing the highest concentration of your compound in cell-free medium.[24] This will reveal any intrinsic color or chemical reactivity with the assay reagents.

  • Wavelength Scan: If interference is suspected, performing a wavelength scan of the compound can identify its absorbance maxima and help determine the extent of spectral overlap.[24]

  • Use an Orthogonal Assay: If a compound shows strong interference in one assay (e.g., MTT), confirming the result with a mechanistically different assay (e.g., LDH or a fluorescence/luminescence-based viability assay) is essential.[25]

By systematically applying these principles and protocols, researchers can confidently and accurately characterize the cytotoxic profile of novel this compound derivatives, paving the way for the identification of promising new therapeutic candidates.

References

A Senior Application Scientist's Guide to Halogenated Azaindoles: A Comparative Analysis of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Azaindoles in Modern Drug Discovery

Azaindoles, bioisosteres of indoles and purines, represent a cornerstone in medicinal chemistry.[1] Their unique structure, fusing a pyrrole ring to a pyridine ring, offers a versatile scaffold for designing novel therapeutics. The strategic placement of a nitrogen atom within the bicyclic system allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates.[2] Furthermore, the azaindole nucleus can engage in additional hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and potency.[1]

Halogenation of the azaindole core provides a powerful tool for synthetic chemists, offering a reactive handle for diversification through various cross-coupling reactions. The choice of the halogen atom (F, Cl, Br, I) and its position on the azaindole ring significantly influences the reactivity and properties of the resulting molecule. This guide provides a comparative analysis of 2-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 2-bromo-5-azaindole) with other halogenated azaindoles, focusing on their reactivity in key palladium-catalyzed cross-coupling reactions, their physicochemical properties, and their implications for drug development.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of halogenated azaindoles as synthetic intermediates is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step of the catalytic cycle generally follows the trend: C-I > C-Br > C-Cl.[3] This is attributed to the decreasing bond dissociation energies from chlorine to iodine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of halogenated azaindoles in this reaction is influenced by the nature of the halogen and its position on the ring.

Comparative Data for Suzuki-Miyaura Coupling of Halogenated Azaindoles

EntryHalogenated AzaindoleArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-iodo-4-chloro-1-SEM-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/H₂O1000.5High[4]
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[5]
32-bromopyridineArylboronic acidsPd(OAc)₂K₂CO₃aq. iPrOH--Good[6]
45-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[7]

Note: Data for this compound is limited in the literature. The table presents data for structurally related compounds to infer reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Azaindole

This protocol is adapted from procedures for the Suzuki coupling of related bromo-heterocycles and serves as a starting point for the arylation of this compound.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a clean, dry reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. For less reactive substrates or to improve yields, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ can be employed.[9]

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. Other bases such as Cs₂CO₃ or K₃PO₄ can also be effective.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-bromo-azaindole, Arylboronic acid, Pd(PPh3)4, K2CO3 B Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen A->B C Add Degassed Solvent: Dioxane/Water (4:1) B->C D Heat with Stirring: 90-100 °C C->D E Monitor Progress: TLC or LC-MS D->E F Cool & Dilute: Ethyl Acetate E->F G Wash: Water & Brine F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I Sonogashira_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination ArC Ar-C≡CR ArPdC->ArC CuX CuX CuC Cu-C≡CR CuX->CuC CuC->ArPdX Alkyne H-C≡CR Alkyne->CuC Base Base Base->CuC ArX Ar-X ArX->ArPdX Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)-NHR'R''](L2)+ ArPdX->ArPdAmine Ligand Exchange ArPdAmido Ar-Pd(II)-NR'R''(L2) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination ArAmine Ar-NR'R'' ArPdAmido->ArAmine Amine HNR'R'' Amine->ArPdAmine Base Base Base->ArPdAmido ArX Ar-X ArX->ArPdX

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrrolo[2,3-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, and their isomers are privileged heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural characterization of these isomers is paramount, as subtle changes in the nitrogen position within the pyridine ring can dramatically alter their physicochemical and pharmacological properties. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—for the unambiguous differentiation of pyrrolo[2,3-c]pyridine isomers. We will delve into the theoretical underpinnings of spectral variations, present comparative data, and provide robust, field-tested experimental protocols.

The Challenge of Isomerism in Pyrrolopyridines

The pyrrolopyridine core consists of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the pyridine ring gives rise to four possible isomers: 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine).[2] Differentiating these isomers is a non-trivial analytical challenge that is critical for structure-activity relationship (SAR) studies in drug discovery.

Pyrrolopyridine_Isomers cluster_isomers Pyrrolopyridine Isomers Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Spectroscopic\nAnalysis Spectroscopic Analysis Spectroscopic\nAnalysis->Pyrrolo[3,2-b]pyridine 4-azaindole Spectroscopic\nAnalysis->Pyrrolo[3,2-c]pyridine 5-azaindole Spectroscopic\nAnalysis->Pyrrolo[2,3-c]pyridine 6-azaindole Spectroscopic\nAnalysis->Pyrrolo[2,3-b]pyridine 7-azaindole NMR_Workflow cluster_workflow NMR Analysis Workflow Sample\nPreparation Sample Preparation Data\nAcquisition Data Acquisition Sample\nPreparation->Data\nAcquisition Data\nProcessing Data Processing Data\nAcquisition->Data\nProcessing Structure\nElucidation Structure Elucidation Data\nProcessing->Structure\nElucidation Integrated_Approach Unknown\nPyrrolopyridine\nIsomer Unknown Pyrrolopyridine Isomer NMR (¹H, ¹³C) NMR (¹H, ¹³C) Unknown\nPyrrolopyridine\nIsomer->NMR (¹H, ¹³C) Mass Spec Mass Spec Unknown\nPyrrolopyridine\nIsomer->Mass Spec IR / UV-Vis IR / UV-Vis Unknown\nPyrrolopyridine\nIsomer->IR / UV-Vis Unambiguous\nStructure Unambiguous Structure NMR (¹H, ¹³C)->Unambiguous\nStructure Mass Spec->Unambiguous\nStructure IR / UV-Vis->Unambiguous\nStructure

References

A Technical Guide to Comparative Docking of 1H-Pyrrolo[2,3-c]pyridine Derivatives: A Tale of Two Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole, has emerged as a versatile pharmacophore. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of potent and selective inhibitors for a variety of biological targets. While the specific comparative docking studies of 2-bromo-1H-pyrrolo[2,3-c]pyridine derivatives are not extensively documented in publicly available literature, we can gain significant insights by examining the docking of various derivatives of the parent scaffold into different protein active sites.

This guide will provide a comparative analysis of the molecular docking of 1H-pyrrolo[2,3-c]pyridine derivatives against two distinct and therapeutically relevant protein targets: the H⁺/K⁺-ATPase (proton pump) and Lysine-Specific Demethylase 1 (LSD1). Through this exploration, we will elucidate the key structural features and molecular interactions that drive binding and selectivity, and discuss the potential role of substitutions, such as the 2-bromo group, in modulating these properties.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-c]pyridine core is an isostere of indole, where a nitrogen atom replaces the C6-H group. This substitution significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, offering unique interaction possibilities within a protein's binding pocket. This scaffold has been successfully employed in the development of inhibitors for various enzymes, including kinases and, as we will discuss, ion pumps and histone demethylases.

Case Study 1: Targeting the Gastric Proton Pump (H⁺/K⁺-ATPase)

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs), which target the gastric H⁺/K⁺-ATPase.[1] Molecular modeling was instrumental in guiding the design of these inhibitors.

Key Interactions and Structure-Activity Relationship (SAR)

The docking studies revealed that the 1H-pyrrolo[2,3-c]pyridine core sits in the active site of the H⁺/K⁺-ATPase, with the 7-amino group playing a crucial role in forming hydrogen bonds with the surrounding amino acid residues. The introduction of a substituent at the 1-position of the pyrrolo[2,3-c]pyridine ring was found to be critical for accessing two lipophilic pockets and interacting with polar residues within the enzyme's active site.[1]

Compound1-Position SubstituentIn Vitro Inhibitory Activity (IC₅₀)Key Docking Interactions
Lead Compound UnsubstitutedModerateHydrogen bonding via 7-amine
Derivative A Substituted PhenylHighEnhanced lipophilic interactions
Derivative B Substituted HeterocycleHighAdditional polar contacts

This table is a representative summary based on the findings in the cited literature. For specific IC₅₀ values and compound structures, please refer to the original publication.

The causality behind these experimental choices lies in the structure-based drug design approach. By identifying unoccupied lipophilic pockets in the docking model, researchers rationally designed derivatives with substituents at the 1-position to fill these pockets, thereby increasing the binding affinity and inhibitory potency of the compounds.

Visualizing the Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking & Analysis PDB Protein Preparation (H⁺/K⁺-ATPase Model) Docking Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand Ligand Preparation (1H-pyrrolo[2,3-c]pyridine derivatives) Ligand->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis G cluster_interactions Key Interactions LSD1 LSD1 Active Site Inhibitor 1H-pyrrolo[2,3-c]pyridine Derivative H_bond Hydrogen Bonds Inhibitor->H_bond forms Hydrophobic Hydrophobic Interactions Inhibitor->Hydrophobic engages in Pi_stack π-π Stacking Inhibitor->Pi_stack participates in H_bond->LSD1 with residues Hydrophobic->LSD1 with pocket Pi_stack->LSD1 with aromatic residues

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many halogenated organic molecules, presents several potential hazards.

Key Hazards:

  • Toxicity: While specific toxicity data for this compound may be limited, related brominated and pyrrolopyridine compounds are known to be harmful if swallowed, and fatal in contact with skin.[1]

  • Irritation: It can cause skin and serious eye irritation.[2][3][4] May also cause respiratory irritation.[2][3]

  • Environmental Hazards: Discharge into the environment must be avoided to prevent contamination of soil and waterways.[4][5]

A summary of the key safety information is presented in the table below.

Hazard CategoryDescriptionGHS Classification (Typical for related compounds)
Acute Toxicity Harmful if swallowed, toxic or fatal in contact with skin.[3]Acute Tox. 3 (Oral), Acute Tox. 2 (Dermal)
Skin Irritation Causes skin irritation upon contact.[3]Skin Irrit. 2
Eye Irritation Causes serious eye irritation.[3]Eye Irrit. 2A
Respiratory Irrit. May cause respiratory irritation.[2][3]STOT SE 3
Environmental Potentially harmful to aquatic life. Do not let enter drains.[4][5][6]N/A (Precautionary)

This table is a composite based on data for similar halogenated heterocyclic compounds. Always consult the specific Safety Data Sheet (SDS) for the exact material in use.[7]

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is risk mitigation. For this compound, the primary risks are dermal absorption and inhalation of dust or aerosols.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and wash hands after removal.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and contamination of personal clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

Segregation and Collection of Waste - A Self-Validating System

Proper segregation is a cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions in the waste container and facilitates proper disposal by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[7][9] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste.[7] Do not use abbreviations or chemical formulas.[9]

  • Segregation:

    • Halogenated vs. Non-Halogenated: This is a critical separation. Halogenated waste streams require specific disposal methods, typically incineration at high temperatures, to prevent the formation of dioxins and other persistent organic pollutants.[7][9][11]

    • Solid vs. Liquid: Collect solid waste (e.g., residual compound, contaminated weighing paper) and liquid waste (e.g., contaminated solvents, rinsates) in separate, appropriately labeled containers.

  • Container Management: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[10] Keep containers closed at all times except when adding waste.

Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of this compound, from residual material to contaminated labware.

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization Prep Don Appropriate PPE WorkArea Work in a Chemical Fume Hood SolidWaste Transfer Solid Waste to 'Halogenated Solid Waste' Container Decon Decontaminate Glassware & Equipment with Solvent SolidWaste->Decon After handling solids Rinsate Collect Rinsate in 'Halogenated Liquid Waste' Container Decon->Rinsate FinalRinse Perform Final Rinse of Glassware Rinsate->FinalRinse FinalRinsate Collect Final Rinsate FinalRinse->FinalRinsate Seal Securely Seal & Label Waste Containers FinalRinsate->Seal Store Store in Satellite Accumulation Area Seal->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Workflow for the disposal of this compound.

Detailed Protocol:

  • Handling Residual Solid:

    • All handling of solid this compound must occur within a certified chemical fume hood to prevent inhalation of dust.[7][8]

    • Carefully scrape or sweep any residual solid into a designated, labeled "Halogenated Solid Waste" container.[3] Use non-sparking tools if the material is handled near flammable solvents.[5]

  • Decontamination of Labware:

    • Rinse all contaminated glassware (e.g., reaction flasks, beakers, funnels) and equipment with a suitable organic solvent (e.g., acetone, ethanol).

    • The first rinsate will be the most concentrated and must be collected as hazardous waste.[7]

    • Pour this rinsate into the designated "Halogenated Liquid Waste" container.[7][9]

  • Container Rinsing (Triple Rinse Method):

    • For the original container of this compound, a triple rinse is the standard procedure to ensure decontamination.[5]

    • Step 1: Add a small amount of a suitable solvent (e.g., acetone) to the empty container.

    • Step 2: Securely cap and shake the container to rinse all interior surfaces.

    • Step 3: Decant the rinsate into the "Halogenated Liquid Waste" container.

    • Step 4: Repeat this process two more times.

    • After the third rinse, the container can often be managed as non-hazardous waste, but institutional policies may vary. The container should be punctured or otherwise rendered unusable for other purposes before disposal.[5]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in the "Halogenated Solid Waste" container.[8]

    • Wipe the spill area with a solvent-wetted cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework and Final Disposal

The ultimate disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][12][13]

The Cradle-to-Grave Responsibility: As a generator of hazardous waste, your laboratory is responsible for the waste from its creation to its final, safe disposal.[12] This "cradle-to-grave" system is tracked using a hazardous waste manifest, which documents the waste's journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Disposal Method: The recommended disposal method for halogenated organic compounds like this compound is controlled incineration in a licensed hazardous waste incinerator.[5] This process uses high temperatures and advanced flue gas scrubbing systems to destroy the hazardous compound and neutralize harmful byproducts like hydrogen bromide.[5]

Logical Relationship of Disposal Decisions

DisposalLogic Start Is this compound waste generated? IsHalogenated Is the compound halogenated? Start->IsHalogenated HazardousWaste Classify as Hazardous Waste IsHalogenated->HazardousWaste Yes Segregate Segregate from Non-Halogenated Waste HazardousWaste->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Incinerate Dispose via Controlled Incineration Containerize->Incinerate

Caption: Decision logic for the disposal of this compound.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.